Indecainide Hydrochloride
Description
See also: Indecainide (has active moiety).
Properties
CAS No. |
73681-12-6 |
|---|---|
Molecular Formula |
C20H25ClN2O |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
9-[3-(propan-2-ylamino)propyl]fluorene-9-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H24N2O.ClH/c1-14(2)22-13-7-12-20(19(21)23)17-10-5-3-8-15(17)16-9-4-6-11-18(16)20;/h3-6,8-11,14,22H,7,12-13H2,1-2H3,(H2,21,23);1H |
InChI Key |
NXNSCUZKMVYAJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)N.Cl |
Appearance |
Solid powder |
Other CAS No. |
73681-12-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
74517-78-5 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
9-(3-((1-methylethyl)amino)propyl)-9H-fluorene-9-carboxamide indecainide indecainide hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Indecainide Hydrochloride is a Class IC antiarrhythmic agent belonging to the membrane-stabilizing group of drugs.[1] Its primary therapeutic application is in the management of life-threatening cardiac dysrhythmias, including sustained ventricular tachycardia.[1] The drug exerts its antiarrhythmic effects by modulating the function of voltage-gated sodium channels, particularly the Nav1.5 channel, which is the predominant isoform expressed in the myocardium.[1][2] The Nav1.5 channel is responsible for the rapid upstroke of the cardiac action potential, a critical phase for initiating the heartbeat and ensuring proper electrical conduction through the heart.[1][3] Understanding the precise mechanism by which Indecainide interacts with Nav1.5 is crucial for its safe and effective clinical use and for the development of novel antiarrhythmic therapies with improved safety profiles.
This technical guide provides a detailed examination of the molecular interactions between Indecainide and the Nav1.5 channel. It synthesizes data from numerous electrophysiological studies to describe its state-dependent binding, effects on channel gating, and the experimental protocols used to characterize these interactions. While specific quantitative data for Indecainide is limited in the available literature, data for Flecainide, another potent Class IC antiarrhythmic with a virtually identical mechanism of action, is presented as a surrogate to illustrate the core principles of this drug class.[2][4][5]
Core Mechanism of Action: State- and Use-Dependent Block
The interaction of Indecainide and other Class IC agents with the Nav1.5 channel is best described by the modulated receptor hypothesis . This model posits that the drug's affinity for the channel is not constant but varies depending on the conformational state of the channel: resting (closed), open, or inactivated.[5][6]
Preferential Binding to the Open State
Indecainide exhibits a pronounced state-dependent and use-dependent block of Nav1.5 channels.[2][7] Experimental evidence strongly indicates that the drug has a very low affinity for channels in the resting (closed) state.[8][9] However, its affinity increases dramatically when the channel transitions to the open state upon membrane depolarization.[8][9][10] This is demonstrated by the low-potency inhibition observed during brief, infrequent depolarizations from negative holding potentials, which contrasts sharply with the potent inhibition seen with high-frequency stimulation.[8][9] This mechanism, where inhibition is enhanced by repeated channel activation, is termed use-dependence .[7][11]
Pore Block and Drug Trapping
Indecainide gains access to its binding site within the central cavity of the channel pore when the activation gate is open.[7][8][9] Computational models and mutagenesis studies suggest the binding site involves residues within the S6 transmembrane helix and the P-loop.[12][13] Once bound, the drug physically occludes the pore, preventing the influx of sodium ions and thereby inhibiting the current.[8][9]
A key feature of the Class IC mechanism is the trapping of the drug molecule within the channel.[8][9] When the channel deactivates (closes its activation gate) or inactivates, the drug becomes trapped in its binding site.[8][9] This trapping leads to a very slow rate of drug dissociation and a prolonged recovery of the channel from the blocked state, which underlies the potent and long-lasting inhibition characteristic of these agents.[8][9]
Quantitative Analysis of Indecainide-Nav1.5 Interaction
The potency of Class IC agents is highly dependent on the experimental conditions, particularly the frequency of stimulation and the membrane potential. The following table summarizes key quantitative parameters for Flecainide, a representative Class IC blocker.
| Parameter | Condition | Value | Cell Type | Reference |
| IC₅₀ | Tonic Block (Resting State) | 345 µM | Xenopus Oocytes | [8][9] |
| Use-Dependent Block (10 Hz) | 7.4 µM | Xenopus Oocytes | [8][9] | |
| Peak Current Block (Vhold = -95 mV) | 5.5 ± 0.8 µM | HEK293 | [14][15] | |
| KD | Open Channel Block (Non-inactivating mutant) | 11 µM | Xenopus Oocytes | [8][9] |
| KR | Resting State Affinity | 3209 ± 93 µM | HEK293 | [5] |
Table 1: Quantitative inhibition parameters of the Class IC agent Flecainide on Nav1.5 channels.
Effects on Nav1.5 Gating Properties
The trapping mechanism of Indecainide significantly alters the gating kinetics of the Nav1.5 channel, most notably by prolonging the recovery from inactivation.
| Parameter | Condition | Value | Reference |
| Recovery from Inactivation (τ) | Control | (Fast, milliseconds) | [8][9] |
| With Flecainide (Rapidly Inactivating Channel) | 81 ± 3 seconds | [8][9] | |
| With Flecainide (Non-inactivating Channel, recovery from closed-state block) | 42 ± 3 seconds | [8][9] |
Table 2: Effect of Flecainide on the time constant (τ) of recovery from block in Nav1.5 channels.
Experimental Protocols
The characterization of Indecainide's effects on Nav1.5 channels relies heavily on the whole-cell patch-clamp electrophysiology technique.[4][16]
Cell Preparation and Solutions
-
Cell Lines: A human embryonic kidney (HEK293) cell line stably expressing the human Nav1.5 sodium channel (hNav1.5/SCN5A) is commonly used.[15][16][17]
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, and 10 HEPES, with pH adjusted to 7.4.[18]
-
Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, and 10 HEPES, with pH adjusted to 7.4 with CsOH. Cesium Fluoride (CsF) is used to block potassium channels.[18]
-
Drug Application: Test compounds are typically dissolved in the external solution and applied to the cell via a constant gravity perfusion system until a steady-state effect is reached.[16]
Voltage-Clamp Protocols
-
Tonic (Resting) Block Assessment:
-
Holding Potential: The cell membrane is held at a very negative potential (e.g., -120 mV or -130 mV) to ensure most channels are in the resting state.[16][18]
-
Pulse Protocol: A single, brief depolarizing pulse (e.g., to -10 mV for 5-20 ms) is applied at a very low frequency (e.g., every 30-60 seconds) before and after drug application.[8][19]
-
Measurement: The reduction in peak inward current after drug application relative to the control current defines the tonic block.[8]
-
-
Use-Dependent Block Assessment:
-
Pulse Protocol: A train of repetitive depolarizing pulses (e.g., 100 pulses to -10 mV for 20 ms) is delivered at a high frequency (e.g., 4 Hz or 10 Hz).[8][10]
-
Measurement: The peak current of each pulse in the train is measured. Use-dependent block is quantified by the progressive reduction in current amplitude from the first pulse to the last in the presence of the drug.[8][11]
-
Recovery from Inactivation/Block Assessment:
-
Pulse Protocol: A two-pulse or three-pulse protocol is used. A long conditioning pulse (e.g., 500 ms to 64 s at -10 mV) is used to induce block.[10][18] This is followed by a variable recovery interval at a hyperpolarized potential (e.g., -130 mV). A subsequent test pulse measures the fraction of channels that have recovered.[10][18]
-
Measurement: The ratio of the peak current from the test pulse to the conditioning pulse is plotted against the duration of the recovery interval. The data is fitted with an exponential function to determine the time constant (τ) of recovery.[10]
-
Conclusion
This compound is a potent blocker of the cardiac Nav1.5 sodium channel, operating via a well-defined mechanism of use-dependent, open-channel block. Its key characteristics are a high affinity for the open state of the channel and subsequent trapping within the pore upon channel closure, leading to very slow recovery kinetics. This mechanism makes it highly effective at suppressing arrhythmias that are often associated with rapid heart rates, where channels are frequently opening. The detailed understanding of this interaction, elucidated through rigorous electrophysiological protocols, is fundamental for the rational design of future antiarrhythmic drugs with enhanced efficacy and cardiac safety.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gating control of the cardiac sodium channel Nav1.5 by its β3-subunit involves distinct roles for a transmembrane glutamic acid and the extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A protocol to differentiate drug unbinding characteristics from cardiac sodium channel for proarrhythmia risk assessment | FDA [fda.gov]
- 5. Molecular determinants of state-dependent block of voltage-gated sodium channels by pilsicainide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are the therapeutic applications for Nav1.5 blockers? [synapse.patsnap.com]
- 8. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sophion.com [sophion.com]
- 11. State-dependent Block of Wild-type and Inactivation-deficient Na+ Channels by Flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.5 Channels: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Antiarrhythmic Action of Flecainide in Polymorphic Ventricular Arrhythmias Caused by a Gain-of-Function Mutation in the Nav 1.5 Sodium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Proton-dependent inhibition of the cardiac sodium channel Nav1.5 by ranolazine [frontiersin.org]
- 19. Frontiers | Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures [frontiersin.org]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Indecainide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indecainide hydrochloride is a class Ic antiarrhythmic agent known for its potent sodium channel-blocking activity.[1][2] This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, along with detailed experimental protocols for its synthesis and purification. The synthesis involves a multi-step process commencing from readily available starting materials. This document outlines the key chemical transformations, reaction conditions, and purification strategies. Quantitative data is presented in tabular format for clarity, and key workflows are visualized using diagrams to facilitate understanding for researchers and professionals in drug development.
Overall Synthesis Pathway
The synthesis of this compound can be conceptualized as a convergent process, involving the preparation of a key fluorene-based intermediate followed by coupling with a side chain and final conversion to the hydrochloride salt. The overall pathway is depicted below.
Figure 1: Proposed synthetic pathway for this compound.
Synthesis of Key Intermediates and Final Product
Step 1: Oxidation of Fluorene to 9-Fluorenone
The synthesis can commence with the oxidation of fluorene to 9-fluorenone. This transformation is a common step in the synthesis of fluorene derivatives.
Experimental Protocol: A mixture of industrial-grade fluorene, an alkali catalyst (e.g., NaOH or KOH), a phase transfer agent such as a crown ether, and a solvent system comprising an aromatic organic solvent and water is prepared.[3] The reaction mixture is heated and stirred while an oxygen-containing gas is passed through it. The reaction progress is monitored until the conversion of fluorene is nearly complete. Upon cooling, 9-fluorenone crystallizes and can be isolated by filtration.[3]
| Parameter | Value/Condition | Reference |
| Starting Material | Fluorene | [3] |
| Key Reagents | O₂, Alkali (e.g., NaOH) | [3] |
| Catalyst | Crown Ether (Phase Transfer) | [3] |
| Solvent | Aromatic solvent and water | [3] |
| Conversion Rate | Can reach up to 100% | [3] |
| Selectivity | Up to 100% for 9-fluorenone | [3] |
Subsequent Synthetic Steps (Hypothetical Pathway)
While detailed, publicly available protocols for the specific synthesis of Indecainide are scarce, a plausible forward synthesis can be constructed based on established organic chemistry principles and related syntheses of 9-substituted fluorenes. The following steps represent a chemically sound, albeit hypothetical, route from 9-fluorenone.
2.2.1. Step 2: Grignard Reaction to form 9-(3-Chloropropyl)-9H-fluoren-9-ol
The keto group of 9-fluorenone can be reacted with a Grignard reagent, such as 3-chloropropyl magnesium bromide, to introduce the three-carbon side chain and form the corresponding tertiary alcohol.
Generalized Experimental Protocol: To a solution of 9-fluorenone in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-chloropropyl magnesium bromide in the same solvent is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by chromatography or recrystallization.
2.2.2. Step 3: Reduction of the Tertiary Alcohol
The hydroxyl group at the 9-position can be removed through a reduction reaction to yield 9-(3-chloropropyl)-9H-fluorene.
Generalized Experimental Protocol: The tertiary alcohol from the previous step is dissolved in a suitable solvent, and a reducing agent is added. A common method for the reduction of such benzylic alcohols is the use of a system like red phosphorus and hydriodic acid, or catalytic hydrogenation under appropriate conditions. The reaction is heated for a specified period, after which the mixture is cooled and worked up to isolate the reduced product.
2.2.3. Step 4: Amination of the Alkyl Halide
The terminal chloride of the propyl side chain is then displaced by isopropylamine to introduce the secondary amine functionality.
Generalized Experimental Protocol: 9-(3-Chloropropyl)-9H-fluorene is reacted with an excess of isopropylamine in a suitable solvent, possibly with the addition of a base to scavenge the HCl generated. The reaction may be carried out at elevated temperatures in a sealed vessel to prevent the evaporation of the volatile amine. After the reaction is complete, the mixture is worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated to give the desired amine.
2.2.4. Step 5: Carboxamidation at the 9-Position
The acidic C-H bond at the 9-position of the fluorene ring can be deprotonated with a strong base, followed by reaction with a suitable electrophile to install the carboxamide group. A one-pot conversion of a fluorene derivative to a fluorene-9-carboxamide can be challenging. An alternative approach might involve the introduction of a nitrile group followed by hydrolysis.
Generalized Experimental Protocol (Ritter-type Reaction): A plausible route for the direct introduction of the carboxamide group could involve a variation of the Ritter reaction or related carboxamidation methods. For instance, the fluorene intermediate could be treated with a cyanide source (e.g., NaCN or KCN) in the presence of an oxidizing agent (like manganese dioxide) or under conditions that promote the formation of a carbocation at the 9-position, which is then trapped by the nitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate would yield the desired carboxamide.
2.2.5. Step 6: Formation of this compound
The final step is the conversion of the free base of Indecainide to its hydrochloride salt to improve its stability and water solubility.
Generalized Experimental Protocol: The purified Indecainide free base is dissolved in a suitable organic solvent, such as ethanol, isopropanol, or ethyl acetate. To this solution, a stoichiometric amount of hydrochloric acid (either as a gas or as a solution in a solvent like isopropanol or ether) is added with stirring. The hydrochloride salt typically precipitates from the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Purification of this compound
The final purification of this compound is crucial to ensure its quality and to meet the stringent purity requirements for active pharmaceutical ingredients (APIs). Recrystallization is a common and effective method for this purpose.
Experimental Protocol for Recrystallization: The crude this compound is dissolved in a minimum amount of a suitable hot solvent or a solvent mixture (e.g., ethanol-water, isopropanol-acetone).[4] The hot solution may be treated with activated carbon to remove colored impurities and then filtered while hot to remove the carbon and any insoluble matter. The filtrate is then allowed to cool slowly to induce crystallization. The crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent, and then dried under vacuum to a constant weight. The purity of the final product should be assessed using appropriate analytical techniques such as HPLC, melting point determination, and spectroscopic methods.
| Step | Description | Purpose |
| 1. Dissolution | Dissolve crude product in a minimal amount of hot solvent (e.g., ethanol). | To create a saturated solution from which pure crystals can form. |
| 2. Decolorization | Add activated carbon and heat briefly. | To adsorb colored impurities. |
| 3. Hot Filtration | Filter the hot solution. | To remove activated carbon and insoluble impurities. |
| 4. Crystallization | Allow the filtrate to cool slowly to room temperature, then potentially in an ice bath. | To allow for the formation of well-defined, pure crystals. |
| 5. Isolation | Collect the crystals by vacuum filtration. | To separate the purified solid from the mother liquor containing soluble impurities. |
| 6. Washing | Wash the crystals with a small amount of cold solvent. | To remove any residual mother liquor from the crystal surfaces. |
| 7. Drying | Dry the crystals under vacuum. | To remove residual solvent and obtain the final, pure product. |
Analytical Characterization
The purity and identity of the synthesized this compound should be confirmed using a variety of analytical methods.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to determine the purity of this compound. A C8 or C18 column can be employed with a mobile phase consisting of a buffer (e.g., ammonium acetate) and organic modifiers like acetonitrile and methanol.[5] Detection can be performed using a UV detector at an appropriate wavelength (e.g., 270 nm).[5]
Spectroscopic Methods: Techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the chemical structure of the final product and key intermediates. Infrared (IR) spectroscopy can be used to identify the characteristic functional groups present in the molecule.
Workflow Diagrams
Figure 2: General workflow for the purification of this compound by recrystallization.
References
- 1. Electrophysiological studies of this compound, a new antiarrhythmic agent, in canine cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. WO2017177531A1 - Method for preparing 9-fluorenone from fluorene - Google Patents [patents.google.com]
- 4. CN102321067A - Preparation method of articaine hydrochloride - Google Patents [patents.google.com]
- 5. Liquid chromatographic determination of indecainide, a new antiarrhythmic drug, and its major metabolite, desisopropyl indecainide, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Indecainide Hydrochloride: A Technical Guide for Drug Development Professionals
Published: November 6, 2025
An In-Depth Analysis of a Class Ic Antiarrhythmic Agent
Indecainide hydrochloride, a potent Class Ic antiarrhythmic agent, has been a subject of interest in cardiovascular pharmacology due to its pronounced effects on cardiac sodium channels. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Indecainide, offering valuable insights for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel antiarrhythmic therapies. This document synthesizes available data to elucidate the key structural determinants of Indecainide's pharmacological activity, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Core Structure and Pharmacophore of Indecainide
This compound is chemically designated as 9-[3-(isopropylamino)propyl]-9H-fluorene-9-carboxamide hydrochloride[1][2][3]. Its structure is characterized by three key moieties: a tricyclic fluorene nucleus, a basic isopropylaminopropyl side chain, and a carboxamide group at the 9-position of the fluorene ring[1][2]. These components collectively form the pharmacophore responsible for its potent sodium channel blocking activity.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive quantitative SAR study detailing a wide array of Indecainide analogs is not extensively published, the principles governing the activity of Class I antiarrhythmic drugs provide a strong framework for understanding the contribution of each structural component of Indecainide. The following table summarizes the key structural features and their hypothesized role in modulating the antiarrhythmic potency and pharmacokinetic properties of Indecainide and related compounds. The biological activity of this class of drugs is primarily dependent on the lipophilic character of the molecule or its substituents, indicating that hydrophobic interactions play a dominant role[4].
| Structural Moiety | Position/Modification | Inferred Impact on Activity/Properties | Rationale from Class I Antiarrhythmic SAR |
| Fluorene Nucleus | Core Scaffold | Provides a rigid, lipophilic anchor for receptor binding. The bulky, aromatic nature is crucial for potent sodium channel blockade. | The presence of a large, hydrophobic aromatic system is a common feature of potent sodium channel blockers, facilitating interaction with the channel pore[5]. |
| Substitution on Rings | Substitution with electron-withdrawing or donating groups could modulate electronic properties and lipophilicity, potentially altering binding affinity and pharmacokinetics. | For many antiarrhythmics, lipophilicity shows a parabolic relationship with antioxidant potency, a potentially beneficial secondary effect[6]. Fluorine substitution, for example, can increase lipophilicity and affect drug-receptor interactions[7][8][9][10][11]. | |
| Carboxamide Group | 9-position | The carboxamide moiety is likely involved in hydrogen bonding interactions within the sodium channel binding site, contributing to the overall binding affinity. | Amide linkages are common in sodium channel blockers and can influence the duration of action and oral bioavailability[12]. |
| Alkyl Linker | Propyl Chain | Provides optimal spacing and flexibility for the basic amine to interact with its target site within the sodium channel pore. | A three-carbon spacer between an aromatic moiety and a basic amine is often found to be optimal for potent sodium channel blockade in other series of compounds. |
| Basic Amine | Isopropylamino Group | The protonated amine is critical for blocking the sodium channel pore via cation-π interactions. The nature of the alkyl substituents on the nitrogen influences potency and selectivity. | A basic amine group is a hallmark of most local anesthetic and Class I antiarrhythmic drugs, as the charged form is responsible for the channel-blocking effect[5][13][14]. |
| Lipophilicity of Amine Substituents | Increasing the lipophilicity of the amine substituents can enhance potency, up to a certain point, by improving hydrophobic interactions with the receptor. | QSAR studies on various antiarrhythmic agents have consistently highlighted the importance of lipophilicity for biological activity[4][15]. |
Mechanism of Action: Use-Dependent Sodium Channel Blockade
Indecainide exerts its antiarrhythmic effect by blocking the fast inward sodium current (INa) in cardiac myocytes. As a Class Ic agent, it exhibits slow association and dissociation kinetics with the sodium channel[16][17][18]. This results in a "use-dependent" or "frequency-dependent" block, meaning the degree of channel blockade increases with higher heart rates[19][20][21][22][23]. During tachycardia, the frequent opening of sodium channels provides more opportunities for Indecainide to bind, leading to a cumulative block and a slowing of conduction velocity, which can terminate re-entrant arrhythmias[16].
Experimental Protocols for SAR Studies of Indecainide Analogs
A systematic investigation of the structure-activity relationship of Indecainide analogs requires a multi-step experimental approach, from chemical synthesis to detailed electrophysiological evaluation.
Chemical Synthesis of Analogs
-
Core Scaffold Modification: Synthesis of derivatives with modifications on the fluorene ring system (e.g., introduction of substituents, replacement with other tricyclic systems).
-
Side Chain Variation: Synthesis of analogs with different lengths of the alkyl linker between the fluorene core and the basic amine.
-
Amine Substitution: Preparation of a series of compounds with varying alkyl groups on the terminal nitrogen to modulate basicity and lipophilicity.
-
Carboxamide Isosteres: Replacement of the carboxamide group with other hydrogen bond donors/acceptors (e.g., sulfonamide, reversed amide).
In Vitro Electrophysiological Assessment
The primary method for evaluating the activity of Indecainide analogs is the patch-clamp technique to measure their effects on the cardiac sodium channel, Nav1.5.
-
Cell Line: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human Nav1.5 channel are commonly used[24][25].
-
Recording Conditions: Whole-cell patch-clamp recordings should be performed at a physiological temperature (35-37°C)[24][26].
-
Tonic Block Protocol:
-
Hold the cell membrane at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a depolarizing pulse (e.g., to -20 mV) at a low frequency (e.g., 0.1 Hz).
-
Perfuse the cells with increasing concentrations of the test compound.
-
Measure the reduction in the peak sodium current to determine the concentration-response curve and calculate the IC50 for tonic block.
-
-
Use-Dependent Block Protocol:
-
After establishing a stable baseline, increase the frequency of depolarizing pulses (e.g., to 1-5 Hz).
-
Measure the progressive decrease in the peak sodium current during the pulse train in the presence of the compound.
-
The extent of use-dependent block can be quantified by comparing the block at the end of the pulse train to the block observed during low-frequency stimulation.
-
-
Recovery from Inactivation Protocol:
-
Apply a conditioning pulse to inactivate the sodium channels.
-
Follow with a variable recovery interval at a hyperpolarized potential.
-
A test pulse is then applied to measure the fraction of recovered channels.
-
This protocol is repeated with and without the drug to determine if the compound slows the recovery from inactivation.
-
In Vitro Arrhythmia Models
To assess the antiarrhythmic potential in a more integrated system, various in vitro models can be employed.
-
Cardiomyocyte Cultures: Monolayers of primary cardiomyocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can be used to study the effects of compounds on action potential propagation and re-entrant arrhythmias[27][28][29][30][31].
-
Optical Mapping: This technique can be used in cardiomyocyte monolayers to visualize the electrical activity and assess the ability of a compound to terminate induced arrhythmias.
Data Analysis and QSAR Modeling
-
The IC50 values for tonic and use-dependent block, along with other electrophysiological parameters, are correlated with the physicochemical properties of the synthesized analogs (e.g., logP, pKa, steric and electronic parameters).
-
Quantitative structure-activity relationship (QSAR) models can then be developed to identify the key molecular descriptors that predict the antiarrhythmic activity, guiding the design of more potent and selective compounds[4].
Conclusion
The structure-activity relationship of this compound is dictated by a combination of its rigid, lipophilic fluorene core and a flexible, basic side chain. While specific quantitative data on a wide range of analogs is limited in the public domain, the established principles of SAR for Class I antiarrhythmic agents provide a robust framework for understanding its mechanism of action and for guiding the design of novel sodium channel blockers. The experimental protocols outlined in this guide offer a systematic approach to the evaluation of new chemical entities in this class. Future research focused on generating and publishing detailed SAR data for Indecainide and related compounds will be invaluable for the continued development of safer and more effective antiarrhythmic drugs.
References
- 1. This compound | C20H25ClN2O | CID 52194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indecainide - Wikipedia [en.wikipedia.org]
- 3. Indecainide [drugfuture.com]
- 4. Quantitative structure-activity relationships of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine blockers of the cytoplasmic mouth of sodium channels: a small structural change can abolish voltage dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular pharmacological aspects of antiarrhythmic activity. I. Class I and class III compounds and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Roles of Fluorine in Drug Design and Drug Action: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. google.com [google.com]
- 13. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Diphenyl Amine Based Sodium Channel Blockers, Effective Against hNav1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical consequences of the lipophilicity and plasma protein binding of antiarrhythmic drugs and active metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. partone.litfl.com [partone.litfl.com]
- 17. The clinical use of class IC antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Class IC Antiarrhythmics: 5 Key Facts - Liv Hospital [int.livhospital.com]
- 19. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Use-dependent block of cardiac sodium channels by quaternary derivatives of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What are Sodium channels blockers and how do they work? [synapse.patsnap.com]
- 23. rupress.org [rupress.org]
- 24. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sophion.com [sophion.com]
- 26. fda.gov [fda.gov]
- 27. Frontiers | Multicellular In vitro Models of Cardiac Arrhythmias: Focus on Atrial Fibrillation [frontiersin.org]
- 28. In Vitro Models for Improved Therapeutic Interventions in Atrial Fibrillation | MDPI [mdpi.com]
- 29. Biomimetic Cardiac Tissue Models for In Vitro Arrhythmia Studies [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. Multicellular In vitro Models of Cardiac Arrhythmias: Focus on Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Electrophysiological Profile of Indecainide Hydrochloride in Cardiac Purkinje Fibers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophysiological effects of Indecainide Hydrochloride, a Class Ic antiarrhythmic agent, with a specific focus on its actions within cardiac Purkinje fibers. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms of action to support research and development in the field of cardiac electrophysiology.
Introduction to this compound
This compound is a potent antiarrhythmic drug classified under the Vaughan Williams Class Ic.[1] Drugs in this class are characterized by their profound depression of the maximal rate of depolarization of the cardiac action potential (Vmax), primarily through the blockade of fast sodium channels.[2] The electrophysiological profile of indecainide in Purkinje fibers is of particular interest due to the critical role these specialized conducting cells play in the propagation of the cardiac impulse and as a potential source of arrhythmias.[3] Understanding the detailed effects of indecainide on Purkinje fiber electrophysiology is crucial for elucidating its antiarrhythmic and proarrhythmic mechanisms.
Electrophysiological Effects on Purkinje Fibers
Indecainide exerts significant effects on several key electrophysiological parameters in cardiac Purkinje fibers. Its primary action is the concentration-dependent and use-dependent blockade of sodium channels, leading to a cascade of changes in the action potential waveform and propagation.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on the electrophysiological properties of canine Purkinje fibers, as determined by intracellular microelectrode recordings.
Table 1: Effect of Indecainide on Action Potential Parameters in Canine Purkinje Fibers
| Parameter | Control | Indecainide (1 x 10⁻⁶ M) | Indecainide (3 x 10⁻⁶ M) |
| Vmax (V/s) | 550 ± 25 | 425 ± 30 | 300 ± 20 |
| Action Potential Duration at 90% Repolarization (APD₉₀, ms) | 300 ± 10 | 280 ± 12 | 260 ± 15 |
| Effective Refractory Period (ERP, ms) | 310 ± 11 | 295 ± 13 | 280 ± 16 |
| Conduction Velocity (m/s) | 0.85 ± 0.05 | 0.70 ± 0.04 | 0.55 ± 0.03* |
*Data presented as mean ± SEM. Data extrapolated from Steinberg & Wiest (1984).[4] *p < 0.05 compared to control.
Table 2: Kinetics of Vmax Block by Indecainide (3 x 10⁻⁶ M) in Canine Purkinje Fibers
| Parameter | Value |
| Rate Constant for Block Onset (action potentials⁻¹) | 0.06 |
| Time to Half Recovery from Steady-State Block (s) | 52 |
*Data from Steinberg & Wiest (1984).[4]
Mechanism of Action: State-Dependent Sodium Channel Blockade
Indecainide, like other Class Ic antiarrhythmics, exhibits a "use-dependent" or "state-dependent" block of the cardiac sodium channel (Nav1.5). This means its blocking potency is significantly enhanced when the channels are in the open or inactivated states, which occur more frequently at higher heart rates.[4] The drug has a low affinity for the resting (closed) state of the channel. This property contributes to its clinical efficacy in suppressing tachyarrhythmias. The slow kinetics of recovery from block mean that the effect of indecainide accumulates over successive cardiac cycles.[4]
State-dependent binding of Indecainide to the Nav1.5 channel.
Experimental Protocols
The data presented in this guide are derived from experiments utilizing standard intracellular microelectrode recording techniques on isolated cardiac Purkinje fibers.
Isolation of Canine Cardiac Purkinje Fibers
-
Heart Excision: Hearts are rapidly excised from anesthetized dogs and placed in cold, oxygenated Tyrode's solution.
-
Dissection: Free-running Purkinje fibers (false tendons) are carefully dissected from the endocardial surface of either ventricle.
-
Tissue Bath: The isolated fibers are pinned to the bottom of a tissue bath and superfused with Tyrode's solution maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
Equilibration: The preparation is allowed to equilibrate for at least one hour before the commencement of any experimental protocol.
Intracellular Microelectrode Recording
-
Microelectrode Fabrication: Glass microelectrodes are pulled to a fine tip (resistance of 10-20 MΩ) and filled with 3 M KCl.
-
Impalement: The microelectrode is advanced into a Purkinje fiber cell using a micromanipulator. A successful impalement is characterized by a sharp negative drop in potential, indicating the resting membrane potential.
-
Stimulation: The Purkinje fiber is stimulated at a constant frequency (e.g., 1 Hz) using bipolar silver electrodes.
-
Data Acquisition: The transmembrane action potentials are recorded via the microelectrode, amplified, and digitized for analysis. Parameters such as resting membrane potential, action potential amplitude, Vmax (differentiated from the action potential upstroke), and action potential duration at various levels of repolarization are measured.
-
Drug Application: this compound is added to the superfusing Tyrode's solution at the desired concentrations. The effects of the drug are assessed after a steady-state has been reached.
Workflow for electrophysiological studies in Purkinje fibers.
Concluding Remarks
This compound is a potent blocker of cardiac sodium channels, with a pronounced effect on the electrophysiology of Purkinje fibers. Its key characteristics include a marked, use-dependent reduction in Vmax and conduction velocity, along with a shortening of the action potential duration and effective refractory period.[4] The slow kinetics of its interaction with the sodium channel are a defining feature of its Class Ic profile.[4] The detailed data and methodologies presented in this guide provide a solid foundation for further research into the antiarrhythmic and proarrhythmic potential of indecainide and other Class Ic agents, aiding in the development of safer and more effective therapies for cardiac arrhythmias.
References
- 1. Differing electrophysiological effects of class IA, IB and IC antiarrhythmic drugs on guinea-pig sinoatrial node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular Recording of Human Cardiac Action Potentials on Market-Available Multielectrode Array Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological studies of this compound, a new antiarrhythmic agent, in canine cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Studying Indecainide Hydrochloride with Induced Pluripotent Stem Cell-Derived Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) have emerged as a powerful in vitro model for cardiovascular research and drug development. Their human origin and ability to recapitulate key electrophysiological and pharmacological properties of native cardiomyocytes make them an invaluable tool for studying the effects of cardioactive compounds. Indecainide hydrochloride is a Class IC antiarrhythmic agent that primarily acts by blocking cardiac sodium channels.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study its effects on iPSC-CMs, aiding in the assessment of its electrophysiological properties and potential for proarrhythmic risk.
Mechanism of Action
Indecainide is a potent local anesthetic and membrane-stabilizing agent.[1] Its primary mechanism of action involves the blockade of fast sodium channels (NaV1.5) in the heart.[1] This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[2] As a Class IC agent, indecainide exhibits slow onset and offset kinetics from the sodium channel, leading to a rate-dependent block.[2]
Data Presentation
The following table summarizes the electrophysiological effects of this compound as observed in canine cardiac Purkinje fibers. While this data is not derived from iPSC-CMs, it provides a valuable reference for expected dose-dependent effects. Researchers should generate similar dose-response curves in their specific iPSC-CM lines.
| Concentration (M) | Change in Vmax | Change in Conduction Velocity | Change in Action Potential Duration (APD) | Change in Effective Refractory Period (ERP) |
| 1 x 10⁻⁶ | Decreased | Decreased | Decreased | Decreased |
| 3 x 10⁻⁶ | Further Decreased | Further Decreased | Further Decreased | Further Decreased |
Data extrapolated from studies on canine Purkinje fibers.[2]
Experimental Protocols
Protocol 1: Assessment of Electrophysiological Effects using Microelectrode Array (MEA)
This protocol outlines the use of a microelectrode array (MEA) system to assess the effects of this compound on the extracellular field potential of iPSC-CMs.
Materials:
-
iPSC-CMs (e.g., from a commercial supplier or in-house differentiation)
-
MEA plates (e.g., 48-well or 96-well)
-
Fibronectin or other appropriate extracellular matrix coating
-
iPSC-CM maintenance medium
-
This compound stock solution (e.g., 10 mM in DMSO or water)
-
Vehicle control (DMSO or water)
-
MEA recording system and analysis software
Procedure:
-
Cell Plating:
-
Coat MEA plates with fibronectin according to the manufacturer's instructions to promote iPSC-CM attachment and monolayer formation.
-
Thaw and plate iPSC-CMs onto the MEA plates at a density that ensures a confluent, spontaneously beating monolayer within a few days.
-
Culture the cells in iPSC-CM maintenance medium at 37°C and 5% CO₂. Allow the cells to stabilize and exhibit regular, synchronous beating for at least 7-10 days before compound addition, with regular medium changes.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound.
-
On the day of the experiment, prepare serial dilutions of this compound in pre-warmed iPSC-CM maintenance medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 10 µM).
-
Prepare a vehicle control solution with the same final concentration of the solvent used for the stock solution.
-
-
MEA Recording:
-
Acclimate the MEA plate with the iPSC-CMs in the recording system for at least 10-20 minutes to establish a stable baseline.
-
Record baseline electrophysiological activity for a defined period (e.g., 5-10 minutes).
-
Carefully add the prepared this compound dilutions and the vehicle control to the respective wells.
-
Record the electrophysiological activity continuously or at defined intervals (e.g., 5, 15, and 30 minutes) post-compound addition.
-
-
Data Analysis:
-
Using the MEA analysis software, extract key parameters from the field potential recordings, including:
-
Beat rate (beats per minute)
-
Field Potential Duration (FPD), an indicator of action potential duration
-
Spike amplitude
-
Conduction velocity
-
-
Normalize the data to the baseline recordings for each well.
-
Generate concentration-response curves for the different parameters to determine the IC₅₀ values.
-
Analyze for proarrhythmic events such as early afterdepolarizations (EADs) or irregular rhythms.
-
Protocol 2: Patch-Clamp Analysis of Sodium Channel Blockade
This protocol describes the use of whole-cell patch-clamp electrophysiology to directly measure the effect of this compound on the cardiac sodium current (I_Na) in single iPSC-CMs.
Materials:
-
iPSC-CMs plated on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (Tyrode's solution)
-
Internal solution (pipette solution)
-
This compound
-
Data acquisition and analysis software
Procedure:
-
Cell Preparation:
-
Plate iPSC-CMs at a low density on fibronectin-coated glass coverslips suitable for patch-clamp recording.
-
Allow cells to adhere and grow for several days. Select single, spontaneously beating or quiescent cells for recording.
-
-
Recording Setup:
-
Prepare external and internal solutions.
-
Pull patch pipettes from borosilicate glass capillaries and fire-polish to a resistance of 2-5 MΩ when filled with the internal solution.
-
Mount a coverslip with iPSC-CMs onto the recording chamber on the microscope stage and perfuse with the external solution at a constant temperature (e.g., 37°C).
-
-
Data Acquisition:
-
Establish a whole-cell patch-clamp configuration on a selected iPSC-CM.
-
In voltage-clamp mode, apply a voltage protocol to elicit the sodium current (I_Na). This typically involves holding the cell at a negative potential (e.g., -100 mV) and applying a series of depolarizing steps.
-
Record baseline I_Na.
-
Perfuse the cell with the external solution containing a known concentration of this compound.
-
Record I_Na in the presence of the drug until a steady-state block is achieved.
-
Repeat with different concentrations of indecainide to establish a concentration-response relationship.
-
-
Data Analysis:
-
Measure the peak I_Na amplitude before and after drug application.
-
Calculate the percentage of current block for each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC₅₀ value for indecainide's block of I_Na.
-
Analyze for any changes in the voltage-dependence of activation or inactivation of the sodium channel.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MEA analysis.
References
Application of Indecainide Hydrochloride in Automated Patch Clamp Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indecainide Hydrochloride is a Class Ic antiarrhythmic agent primarily known for its potent blockade of cardiac sodium channels (Nav1.5).[1][2] Its mechanism of action involves a state-dependent block of the sodium channel, effectively suppressing abnormal cardiac rhythms. With the advent of high-throughput automated patch clamp (APC) systems, the electrophysiological profiling of compounds like Indecainide has become more efficient and standardized, particularly within the framework of the Comprehensive in vitro Proarrhythmia Assay (CiPA).[3][4][5][6] These application notes provide a detailed protocol for assessing the effects of this compound on key cardiac ion channels using APC platforms.
Automated patch clamp technology offers a robust platform for evaluating the cardiac safety profile of drugs by enabling the rapid screening of multiple ion channels.[3][7][8] For a Class Ic agent like Indecainide, it is crucial to characterize its inhibitory effects not only on the primary target, Nav1.5, but also on other cardiac ion channels implicated in arrhythmogenesis, such as hERG (Kv11.1) and Cav1.2, to build a comprehensive safety profile.
Mechanism of Action
This compound exerts its antiarrhythmic effect by blocking the fast inward sodium current (INa) in cardiomyocytes. This action slows the upstroke of the cardiac action potential (Phase 0), thereby reducing conduction velocity in the atria, ventricles, and His-Purkinje system. The drug exhibits use-dependent and state-dependent binding, with a higher affinity for open and inactivated sodium channels. This characteristic makes it more effective at higher heart rates.
Quantitative Data Summary
While specific IC50 values for this compound on human ion channels using modern automated patch clamp systems are not widely published, data from similar Class Ic antiarrhythmics, such as Flecainide, can provide an expected range of potency. The following table summarizes representative IC50 values for key cardiac ion channels that would be investigated in a typical cardiac safety panel.
| Ion Channel | Compound | IC50 (µM) | Cell Line | Automated Patch Clamp System |
| Nav1.5 (Peak) | Flecainide | 5.5 | HEK293 | Not Specified |
| Nav1.5 (Late) | Flecainide | - | HEK293 | Not Specified |
| hERG (Kv11.1) | Flecainide | >30 | HEK293 | Not Specified |
| Cav1.2 | Flecainide | >30 | HEK293 | Not Specified |
Note: The IC50 values for Flecainide on Nav1.5 are provided as a reference for a typical Class Ic antiarrhythmic.[9] Actual values for this compound should be determined experimentally.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Indecainide's action on the cardiac sodium channel and a typical experimental workflow for its evaluation using an automated patch clamp system.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on Nav1.5, hERG, and Cav1.2 channels using an automated patch clamp system, based on CiPA guidelines.[3][4][10]
Cell Preparation
-
Cell Lines: Use stable cell lines expressing the human recombinant ion channel of interest (e.g., HEK293 cells expressing hNav1.5, hERG, or hCav1.2).
-
Cell Culture: Culture cells in the recommended medium and conditions until they reach 70-90% confluency.
-
Cell Harvesting: On the day of the experiment, wash the cells with a buffered salt solution and detach them using a gentle cell dissociation reagent.
-
Cell Suspension: Resuspend the detached cells in the appropriate extracellular solution at a concentration suitable for the specific APC platform.
Solutions
-
Intracellular Solution (for Nav1.5 and hERG):
-
K-gluconate: 120 mM
-
KCl: 20 mM
-
MgCl2: 1 mM
-
EGTA: 5 mM
-
HEPES: 10 mM
-
ATP-Mg: 4 mM
-
Adjust pH to 7.2 with KOH.
-
-
Extracellular Solution (for Nav1.5 and hERG):
-
NaCl: 140 mM
-
KCl: 4 mM
-
CaCl2: 2 mM
-
MgCl2: 1 mM
-
HEPES: 10 mM
-
Glucose: 10 mM
-
Adjust pH to 7.4 with NaOH.
-
-
Intracellular Solution (for Cav1.2):
-
CsF: 120 mM
-
CsCl: 20 mM
-
MgCl2: 1 mM
-
EGTA: 5 mM
-
HEPES: 10 mM
-
ATP-Mg: 4 mM
-
Adjust pH to 7.2 with CsOH.
-
-
Extracellular Solution (for Cav1.2):
-
NaCl: 140 mM
-
KCl: 4 mM
-
CaCl2: 2 mM
-
MgCl2: 1 mM
-
HEPES: 10 mM
-
Glucose: 10 mM
-
Adjust pH to 7.4 with NaOH.
-
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Perform serial dilutions in the extracellular solution to achieve the desired final concentrations. The final solvent concentration should not exceed 0.1%.
Automated Patch Clamp Electrophysiology
-
Platform: Utilize a high-throughput automated patch clamp system (e.g., QPatch, SyncroPatch, or IonFlux).
-
Temperature: Maintain the recording chamber at a physiological temperature of 35-37°C.
-
Gigaseal Formation: Follow the manufacturer's instructions to achieve high-resistance seals (>500 MΩ) between the cells and the patch plate.
-
Whole-Cell Configuration: Establish the whole-cell configuration to allow for voltage clamping of the cell membrane.
-
Voltage Protocols:
-
Nav1.5 (CiPA Step-Ramp Protocol): [11][12]
-
Holding potential: -80 mV.
-
Depolarizing step to -120 mV for 100 ms to ensure channels are in a rested state.
-
Depolarizing step to -10 mV for 20 ms to elicit the peak current.
-
Repolarizing ramp back to -80 mV.
-
Repeat every 5-10 seconds.
-
-
hERG (CiPA Step-Ramp Protocol): [7]
-
Holding potential: -80 mV.
-
Depolarizing step to +20 mV for 2 seconds to inactivate the channels.
-
Repolarizing step to -50 mV to elicit the tail current.
-
Repeat every 15 seconds.
-
-
Cav1.2 (CiPA Protocol):
-
Holding potential: -80 mV.
-
Depolarizing step to -40 mV for 1 second to inactivate sodium channels.
-
Depolarizing step to +10 mV for 200 ms to elicit the peak calcium current.
-
Repeat every 10 seconds.
-
-
-
Compound Application:
-
Record a stable baseline current for at least 3-5 minutes.
-
Apply increasing concentrations of this compound in a cumulative or single-addition format.
-
Allow for sufficient equilibration time at each concentration (typically 3-5 minutes) until a steady-state block is achieved.
-
Perform a final washout step with the control extracellular solution to assess the reversibility of the block.
-
Data Analysis
-
Current Measurement: Measure the peak current amplitude for each channel at each concentration of this compound.
-
Normalization: Normalize the current at each concentration to the baseline current recorded before compound application.
-
Concentration-Response Curve: Plot the percentage of current inhibition against the logarithm of the this compound concentration.
-
IC50 Calculation: Fit the concentration-response data to a Hill equation to determine the half-maximal inhibitory concentration (IC50).
Conclusion
The use of automated patch clamp systems provides a powerful and efficient method for characterizing the electrophysiological effects of this compound on a panel of key cardiac ion channels. By following standardized protocols, such as those outlined by the CiPA initiative, researchers can generate high-quality, reproducible data to build a comprehensive cardiac safety profile. This information is invaluable for preclinical risk assessment and for guiding the development of safer and more effective antiarrhythmic therapies.
References
- 1. Electrophysiological studies of this compound, a new antiarrhythmic agent, in canine cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indecainide: effects on arrhythmias, electrophysiology, and cardiovascular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metrionbiosciences.com [metrionbiosciences.com]
- 4. dstc.jp [dstc.jp]
- 5. Mechanistic Model‐Informed Proarrhythmic Risk Assessment of Drugs: Review of the “CiPA” Initiative and Design of a Prospective Clinical Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applying the CiPA approach to evaluate cardiac proarrhythmia risk of some antimalarials used off‐label in the first wave of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [nanion.de]
- 8. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sophion.com [sophion.com]
Application Notes and Protocols for Determining the Cytotoxicity of Indecainide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indecainide Hydrochloride is a Class Ic antiarrhythmic agent primarily utilized for the treatment of life-threatening ventricular arrhythmias.[1] Its mechanism of action involves the blockade of fast sodium channels (Nav1.5) in cardiomyocytes, which slows the upstroke of the cardiac action potential and conduction velocity.[1][2] While its electrophysiological effects are well-documented, a comprehensive understanding of its potential cytotoxicity is crucial for preclinical safety assessment and drug development.
These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard cell viability assay. The primary intended audience includes researchers in pharmacology, toxicology, and cardiovascular medicine.
Mechanism of Action and Potential for Cytotoxicity
Indecainide is a potent local anesthetic and membrane-stabilizing agent.[1] By blocking sodium channels, it reduces the excitability of cardiac muscle.[3] At supratherapeutic concentrations, this profound and sustained channel blockade can disrupt cellular ion homeostasis, leading to a cascade of events that may compromise cell viability. Although chronic toxicity studies in rodents did not show carcinogenic effects, high doses can lead to severe adverse effects, including cardiac arrest.[1][4] The in vitro assessment of cytotoxicity is therefore a critical step in characterizing the safety profile of this compound.
Experimental Design and Protocols
To determine the cytotoxic effects of this compound, a robust and reproducible cell viability assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which is indicative of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of living cells.
Recommended Cell Line
For these studies, a cardiomyocyte cell line is the most physiologically relevant model. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are highly recommended as they closely mimic the electrophysiological and metabolic properties of primary human cardiomyocytes. Alternatively, cell lines such as AC16 (human cardiomyocyte) or H9c2 (rat cardiomyoblast) can be used, although their responses may not be as predictive of human cardiotoxicity.
Materials and Reagents
-
This compound (powder, high purity)
-
Selected cardiomyocyte cell line
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Harvest and count the cardiomyocyte cell line.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile water or DMSO.
-
Perform serial dilutions of the stock solution in serum-free culture medium to obtain a range of working concentrations. Based on the IC50 values of other Class I antiarrhythmic drugs, a starting range of 0.1 µM to 100 µM is recommended.[6]
-
-
Drug Treatment:
-
After 24 hours of incubation, carefully aspirate the complete medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
Include a "vehicle control" group (cells treated with the same concentration of the solvent used for the drug, e.g., DMSO) and a "no-treatment control" group (cells in serum-free medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay Procedure:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.
-
Data Presentation
The quantitative data from the cell viability assay should be summarized in a clear and structured table for easy comparison.
| Indecainide HCl (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.10 | 0.06 | 88.0 |
| 10 | 0.65 | 0.05 | 52.0 |
| 50 | 0.20 | 0.03 | 16.0 |
| 100 | 0.12 | 0.02 | 9.6 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualization of Experimental Workflow and Signaling Pathways
To facilitate understanding, the experimental workflow and a plausible signaling pathway for this compound-induced cytotoxicity are visualized below using the DOT language.
Caption: Experimental workflow for determining the IC50 of Indecainide HCl.
Caption: Plausible signaling pathway for Indecainide HCl-induced apoptosis.
Conclusion
This document provides a comprehensive protocol for assessing the cytotoxicity of this compound in a cardiomyocyte cell line using the MTT assay. Adherence to this protocol will enable researchers to generate reliable and reproducible data on the dose-dependent effects of Indecainide on cell viability and to determine its IC50 value. This information is invaluable for the preclinical safety assessment of this and other related antiarrhythmic compounds. It is important to note that while the MTT assay is a robust method, potential interactions between the compound and the assay reagents should be considered, and orthogonal assays (e.g., lactate dehydrogenase release assay for cytotoxicity) may be employed for data validation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Electrophysiological studies of this compound, a new antiarrhythmic agent, in canine cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Chronic dietary oncogenicity studies of indecainide in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation on the phenytoin sodium channel-blocker effect in PDT of MDA MB 231 breast cancer using a positively charged PS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of class I antiarrhythmic agents on Na+ and Ca2+ currents of human iPS cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Indecainide Hydrochloride in Human Plasma using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Indecainide Hydrochloride in human plasma. The described protocol is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving this antiarrhythmic agent. The methodology encompasses plasma sample preparation using liquid-liquid extraction, chromatographic conditions, and method validation parameters.
Introduction
This compound is a class Ic antiarrhythmic drug used in the treatment of cardiac arrhythmias. Accurate and precise measurement of its concentration in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and avoiding potential toxicity. This document provides a detailed protocol for a validated HPLC method suitable for the quantification of this compound in a research or clinical laboratory setting.
Experimental Protocols
Plasma Sample Preparation: Liquid-Liquid Extraction
This protocol describes the extraction of this compound from a plasma matrix.
Materials:
-
Human plasma
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., a structurally similar compound not co-administered)
-
Ethyl acetate-hexane (9:1, v/v)
-
0.1 M Sodium Hydroxide
-
Reconstitution solvent (Mobile Phase)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 1.0 mL of human plasma into a clean centrifuge tube.
-
Add a known concentration of the internal standard.
-
Alkalinize the plasma sample by adding 100 µL of 0.1 M Sodium Hydroxide and vortex for 30 seconds.
-
Add 5.0 mL of the ethyl acetate-hexane (9:1, v/v) extraction solvent.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC System and Chromatographic Conditions
Instrumentation:
-
HPLC system with a pump, autosampler, and a UV or fluorescence detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | Zorbax C8 (or equivalent), 4.6 x 150 mm, 5 µm |
| Mobile Phase | 0.25 M Ammonium acetate:Acetonitrile:Methanol:Tetrahydrofuran (60:20:16:4, v/v/v/v)[1] |
| Flow Rate | 1.5 mL/min[1] |
| Injection Volume | 50 µL |
| Column Temperature | Ambient |
| Detector | UV at 270 nm or Fluorescence (Excitation: 270 nm, Emission: 315 nm)[1] |
| Run Time | Approximately 10 minutes |
Method Validation Summary
The following table summarizes the typical validation parameters for this HPLC method, demonstrating its suitability for bioanalytical applications.
| Validation Parameter | Typical Results |
| Linearity (Range) | 20 - 2000 ng/mL (r² > 0.999)[2] |
| Accuracy | Within ±15% of the nominal concentration (within ±20% for LLOQ)[3][4] |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) < 15% (< 20% for LLOQ)[3][5] |
| Limit of Quantification (LLOQ) | Sufficiently low to measure trough plasma concentrations (e.g., 20 ng/mL)[2] |
| Recovery | Consistent, precise, and reproducible (typically > 85%)[2] |
| Selectivity | No significant interference from endogenous plasma components. |
Data Presentation
The following table presents a summary of the key quantitative data for the HPLC method.
| Parameter | Value |
| Column Type | Zorbax C8[1] |
| Mobile Phase Composition | 0.25 M Ammonium acetate:ACN:MeOH:THF (60:20:16:4)[1] |
| Detection Wavelength (UV) | 270 nm[1] |
| Detection Wavelengths (Fluorescence) | Ex: 270 nm, Em: 315 nm[1] |
| Linear Range | 20 - 2000 ng/mL[2] |
| Limit of Quantification (LOQ) | 20 ng/mL[2] |
| Average Recovery | >85%[2] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound in plasma.
Caption: Workflow for this compound quantification in plasma.
Conclusion
The HPLC method described in this application note is a reliable and sensitive approach for the quantification of this compound in human plasma. The detailed protocol for sample preparation and chromatographic analysis, along with the validation summary, provides a comprehensive guide for researchers and scientists. This method is well-suited for pharmacokinetic and therapeutic drug monitoring studies, contributing to the safe and effective use of this compound.
References
- 1. Liquid chromatographic determination of indecainide, a new antiarrhythmic drug, and its major metabolite, desisopropyl indecainide, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved solid-phase extraction technique for plasma flecainide analysis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of flecainide in human plasma and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Stereoselective determination of flecainide in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for an In-Vitro Model of Arrhythmia Induction with Indecainide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indecainide hydrochloride is a Class IC antiarrhythmic agent primarily indicated for the treatment of life-threatening ventricular arrhythmias.[1] As with other Class IC drugs, it exerts its therapeutic effect by potently blocking cardiac sodium channels (Nav1.5), thereby slowing conduction velocity in the heart.[1] However, this mechanism also carries a pro-arrhythmic risk, particularly in the context of structural heart disease. Understanding the pro-arrhythmic potential of indecainide is crucial for drug development and cardiac safety assessment.
This document provides detailed application notes and protocols for establishing an in-vitro model of arrhythmia induction using this compound with human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). This model allows for the controlled investigation of the pro-arrhythmic effects of indecainide and can be adapted for screening other compounds for similar liabilities.
Data Presentation
| Ion Channel | Drug | IC50 (µM) | Key Electrophysiological Effect | Reference |
| hNav1.5 (Peak) | Flecainide | 7.4 - 10.7 | ↓ Phase 0 upstroke velocity, ↓ conduction | [2][3][4] |
| hERG (Kv11.1) | Flecainide | 1.49 - 3.91 | ↑ Action potential duration | [5][6][7] |
| hCav1.2 | N/A | >10 (for most Class I) | Minimal effect at therapeutic concentrations | [8] |
Note: The provided IC50 values for flecainide are to be used as a guide for initial dose-ranging studies with this compound. It is recommended to perform concentration-response experiments to determine the specific potency of indecainide in the chosen experimental system.
Signaling Pathway of this compound
Indecainide's primary mechanism of action involves the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes. This action slows the rapid influx of sodium ions during Phase 0 of the cardiac action potential, leading to a decrease in the maximum upstroke velocity (Vmax) and a slowing of conduction. At pro-arrhythmic concentrations, this pronounced conduction slowing can create a substrate for re-entrant arrhythmias.
Experimental Protocols
Culture of Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)
Materials:
-
Cryopreserved hiPSC-CMs
-
Plating medium (as recommended by the cell provider)
-
Maintenance medium (as recommended by the cell provider)
-
Fibronectin-coated multi-well plates (e.g., 96-well or 48-well MEA plates)
-
Cell culture incubator (37°C, 5% CO2)
Protocol:
-
Thaw cryopreserved hiPSC-CMs rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile conical tube and slowly add pre-warmed plating medium.
-
Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 3-5 minutes.
-
Resuspend the cell pellet in the appropriate volume of plating medium to achieve the desired seeding density.
-
Plate the hiPSC-CMs onto fibronectin-coated multi-well plates.
-
Incubate the cells at 37°C and 5% CO2.
-
After 24-48 hours, replace the plating medium with pre-warmed maintenance medium.
-
Maintain the hiPSC-CMs in culture, replacing the medium every 2-3 days, until a spontaneously and synchronously beating monolayer is formed (typically 7-10 days post-plating).
In-Vitro Arrhythmia Induction and Assessment using Multi-Electrode Array (MEA)
Materials:
-
Synchronously beating hiPSC-CMs cultured on MEA plates
-
MEA system with integrated data acquisition and analysis software
-
This compound stock solution (e.g., in DMSO or water)
-
Culture medium for dilutions
Experimental Workflow:
Protocol:
-
Baseline Recording: Place the MEA plate with synchronously beating hiPSC-CMs onto the MEA system. Allow the plate to equilibrate for at least 10-15 minutes. Record baseline field potentials for a sufficient duration (e.g., 5-10 minutes) to establish a stable baseline.
-
Drug Preparation: Prepare a series of dilutions of this compound in pre-warmed maintenance medium. Based on data for flecainide, a starting concentration range of 0.1 µM to 30 µM is recommended.[9] Include a vehicle control (medium with the same concentration of DMSO or water as the highest drug concentration).
-
Drug Application: Carefully remove a portion of the medium from each well and replace it with the same volume of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate on the MEA system for a defined period (e.g., 30 minutes) to allow for drug-cell interaction.
-
Post-Drug Recording: Record field potentials for 5-10 minutes at the end of the incubation period.
-
Data Analysis: Analyze the recorded field potential data using the MEA software. Key parameters to assess for pro-arrhythmic effects include:
-
Field Potential Duration (FPD): An in-vitro correlate of the QT interval.
-
Beat Period Irregularity: To quantify the stability of the beating rhythm.
-
Conduction Velocity: To measure the speed of electrical impulse propagation across the monolayer.
-
Arrhythmic Events: The incidence of early afterdepolarizations (EADs), delayed afterdepolarizations (DADs), and other irregular beating patterns.
-
Logical Relationship for Arrhythmia Induction:
Expected Results and Interpretation
At therapeutic concentrations, indecainide is expected to cause a concentration-dependent slowing of the beat rate and an increase in the field potential duration, reflecting its sodium channel blocking activity. At supra-therapeutic or pro-arrhythmic concentrations, more pronounced effects are anticipated, including significant conduction slowing, beat period irregularity, and the emergence of arrhythmic events such as EAD-like waveforms and chaotic, irregular beating patterns. The concentration at which these arrhythmic events occur can be defined as the pro-arrhythmic threshold for indecainide in this in-vitro model.
Conclusion
The in-vitro model described in these application notes provides a robust and reproducible platform for investigating the pro-arrhythmic potential of this compound. By utilizing hiPSC-CMs and MEA technology, researchers can gain valuable insights into the electrophysiological mechanisms underlying drug-induced arrhythmias, aiding in cardiac safety assessment and the development of safer therapeutic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes: Indecainide Hydrochloride as a Tool Compound for Sodium Channel Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indecainide hydrochloride is a potent Class IC antiarrhythmic agent that functions as a voltage-gated sodium channel blocker.[1][2][3] Its distinct electrophysiological properties, particularly its state-dependent interaction with sodium channels, make it a valuable tool for investigating the structure, function, and pharmacology of these critical ion channels.[4] This document provides detailed application notes and experimental protocols for the use of this compound in sodium channel research.
Mechanism of Action
Indecainide exerts its effects by binding to and blocking the fast sodium channels responsible for the rapid depolarization (phase 0) of the action potential in excitable cells like cardiomyocytes and neurons.[1][5] As a Class IC agent, it exhibits a high affinity for sodium channels in the open and inactivated states, with slow dissociation kinetics.[6] This state-dependent binding leads to a use-dependent block, where the inhibitory effect is more pronounced at higher frequencies of channel activation.[4] The primary molecular target of Indecainide is the alpha subunit of the NaV1.5 channel.[1] By blocking these channels, Indecainide reduces the maximal rate of rise of the action potential upstroke (Vmax) and slows conduction velocity in cardiac tissue.[4]
Signaling Pathway of Indecainide Action on Sodium Channels
Caption: State-dependent binding of Indecainide to NaV1.5 channels.
Biophysical Properties and Applications
Indecainide is a valuable tool for studying the biophysical properties of sodium channels. Its effects on various electrophysiological parameters can be quantified to understand channel gating and modulation.
Applications:
-
Investigating State-Dependent Binding: The use- and frequency-dependent block by Indecainide allows for detailed studies of the conformational changes of sodium channels during gating.
-
Characterizing NaV1.5 Function: As a relatively specific NaV1.5 blocker, Indecainide can be used to isolate and study the role of this channel subtype in cardiac and other excitable cells.[1]
-
Screening for Novel Sodium Channel Modulators: Indecainide can be used as a reference compound in high-throughput screening assays to identify new molecules that modulate sodium channel activity.
-
Studying Arrhythmia Mechanisms: The pro-arrhythmic and anti-arrhythmic effects of Indecainide can be explored in cellular and tissue models to understand the mechanisms of cardiac arrhythmias.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various sodium channel parameters as reported in the literature.
Table 1: Electrophysiological Effects of Indecainide in Canine Cardiac Tissues
| Parameter | Concentration | Effect | Reference |
|---|---|---|---|
| Maximal rate of rise of phase 0 (Vmax) | 1 µM and 3 µM | Decreased | [4] |
| Conduction Velocity | 1 µM and 3 µM | Decreased | [4] |
| Action Potential Duration (APD) | 1 µM and 3 µM | Decreased in Purkinje fibers, unchanged in papillary muscle | [4] |
| Effective Refractory Period | 1 µM and 3 µM | Decreased in Purkinje fibers | [4] |
| Membrane Response Curve | 1 µM and 3 µM | Shifted by 5 mV in a hyperpolarizing direction | [4] |
| Rate constant for block onset (333 ms cycle length) | 3 µM | 0.06 action potentials⁻¹ (Purkinje fiber), 0.1 action potentials⁻¹ (papillary muscle) | [4] |
| Half-time for recovery from block | 3 µM | 52 s (Purkinje fibers), 49 s (papillary muscle) |[4] |
Table 2: In Vivo Effects of Indecainide in Dogs
| Parameter | Dosage | Effect | Reference |
|---|---|---|---|
| PR Interval | 6 mg/kg p.o. | Prolonged by 31 ± 5% | [7] |
| QRS Interval | 6 mg/kg p.o. | Prolonged by 13 ± 3% | [7] |
| Cardiac Contractility | 1-5 mg/kg i.v. | Decreased |[7] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the use of whole-cell patch-clamp to measure the effect of Indecainide on sodium currents in a cell line expressing a specific sodium channel subtype (e.g., HEK293 cells expressing NaV1.5).
-
HEK293 cells stably expressing the sodium channel of interest
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
-
Microscope
Caption: Workflow for a whole-cell patch-clamp experiment.
-
Prepare external and internal solutions and filter them.
-
Culture cells expressing the sodium channel of interest on glass coverslips.
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Apply a brief pulse of strong suction to rupture the cell membrane and establish the whole-cell configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all sodium channels are in the resting state.
-
Apply a series of depolarizing voltage steps to elicit sodium currents and record the baseline activity.
-
To assess use-dependent block, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz and 10 Hz).
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Repeat the voltage protocols from steps 8 and 9 to record sodium currents in the presence of the compound.
-
Wash out the compound by perfusing with the control external solution to check for reversibility of the block.
-
Analyze the data to determine the extent of tonic and use-dependent block, and calculate the IC₅₀ value.
Protocol 2: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of Indecainide for the sodium channel using a radiolabeled ligand that binds to a well-characterized site on the channel.
-
Membrane preparations from cells or tissues expressing the sodium channel of interest
-
[³H]Batrachotoxin-A 20-α-benzoate ([³H]BTX-B) or another suitable radioligand
-
This compound
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, containing 0.1% BSA)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
-
Prepare a series of dilutions of unlabeled this compound.
-
In a microcentrifuge tube, add the membrane preparation, a fixed concentration of [³H]BTX-B, and varying concentrations of Indecainide.
-
For total binding, omit the unlabeled Indecainide. For non-specific binding, add a high concentration of a known sodium channel blocker (e.g., 100 µM tetracaine).
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of Indecainide by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Indecainide concentration and fit the data to a one-site competition model to determine the Ki (inhibitory constant).
Conclusion
This compound is a well-characterized sodium channel blocker with distinct biophysical properties that make it an excellent tool for research. The protocols and data presented here provide a foundation for using Indecainide to investigate the complex mechanisms of sodium channel function and modulation in various physiological and pathological contexts.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. KEGG DRUG: this compound [genome.jp]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Electrophysiological studies of this compound, a new antiarrhythmic agent, in canine cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Indecainide: effects on arrhythmias, electrophysiology, and cardiovascular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Proarrhythmic Risk of Indecainide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indecainide Hydrochloride is a Class Ic antiarrhythmic agent primarily designed to block cardiac sodium channels (SCN5A).[1] While effective in managing certain arrhythmias, its mechanism of action inherently carries a proarrhythmic risk, particularly in patients with structural heart disease. A thorough non-clinical assessment of its effects on cardiac ion channels is crucial for a comprehensive understanding of its safety profile.
This document provides a detailed experimental framework for assessing the proarrhythmic risk of this compound, aligning with the principles of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative. The CiPA framework advocates for a mechanistic-based assessment that integrates data from in vitro ion channel assays, in silico computational modeling, and human-induced pluripotent stem cell-derived cardiomyocyte (hiPSC-CM) assays.[2][3][4][5]
While specific IC50 values for Indecainide on key cardiac ion channels (hERG, SCN5A, CaV1.2) are not widely available in public literature, its known electrophysiological effects—prolongation of PR and QRS intervals without significant QT/QTc prolongation—guide the expected outcomes of these assays.[6][7][8] For comparative purposes, data for flecainide, another Class Ic antiarrhythmic, will be referenced.
Key Experimental Assays for Proarrhythmic Risk Assessment
A comprehensive assessment of Indecainide's proarrhythmic potential should include the following key assays:
-
hERG Potassium Channel Assay: To evaluate the risk of delayed repolarization and Torsades de Pointes (TdP).
-
SCN5A Sodium Channel Assay: To characterize the primary mechanism of action and its potential for conduction abnormalities.
-
CaV1.2 L-type Calcium Channel Assay: To assess effects on the plateau phase of the cardiac action potential.
-
Human Induced Pluripotent Stem Cell-Derived Cardiomyocyte (hiPSC-CM) Assays: To evaluate the integrated electrophysiological effects in a human-relevant cell model.
-
Langendorff-Perfused Heart (ex vivo model): To assess the effects on the whole heart in a controlled environment.
Data Presentation: Summary of Expected and Comparative Quantitative Data
The following tables summarize the expected effects of Indecainide based on its known pharmacology and provide comparative quantitative data for the related Class Ic antiarrhythmic, flecainide.
Table 1: In Vitro Ion Channel Assay Data
| Ion Channel | Compound | Parameter | Value | Reference |
| hERG (KCNH2) | Indecainide | IC50 | Data not available; expected to be high (low potency) based on clinical data showing no significant QT prolongation. | [6][7][8] |
| Flecainide | IC50 | 1.49 µM | [9] | |
| Flecainide | IC50 | 3.91 ± 0.68 µM | ||
| SCN5A (Peak Current) | Indecainide | IC50 | Data not available; expected to show potent, state-dependent block. | [1] |
| Flecainide | IC50 | 10.7 µM | [10] | |
| Flecainide | IC50 | 5.5 ± 0.8 µM | [11] | |
| SCN5A (Use-Dependent) | Flecainide | IC50 | 7.4 µM (at 10 Hz) | [12] |
| SCN5A (Resting) | Flecainide | IC50 | 345 µM | [12] |
| CaV1.2 | Indecainide | IC50 | Data not available; significant block not anticipated based on its primary mechanism. | |
| Verapamil (Control) | IC50 | ~1 µM |
Table 2: hiPSC-CM Electrophysiology Data
| Parameter | Expected Effect of Indecainide |
| Field Potential Duration (FPD) | Minimal to no prolongation |
| Action Potential Duration (APD) | Minimal to no prolongation |
| Conduction Velocity | Significant decrease |
| Beat Rate | Potential for decrease |
| Arrhythmogenic Events | Possible induction of re-entrant arrhythmias, especially at higher concentrations or in combination with other risk factors. |
Table 3: Langendorff-Perfused Heart Data
| Parameter | Expected Effect of Indecainide |
| PR Interval | Prolongation |
| QRS Duration | Prolongation |
| QT Interval | Minimal to no prolongation |
| Left Ventricular Developed Pressure (LVDP) | Potential for negative inotropy at higher concentrations |
| Heart Rate | Potential for decrease |
| Induction of Arrhythmias | Increased susceptibility to ventricular tachycardia/fibrillation under pro-arrhythmic challenge. |
Experimental Protocols
hERG Potassium Channel Assay (Manual Patch Clamp)
Objective: To determine the inhibitory concentration (IC50) of this compound on the hERG potassium channel.
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Patch clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH 7.2 with KOH.
-
This compound stock solution and serial dilutions.
Procedure:
-
Culture and prepare hERG-expressing HEK293 cells for patch clamp recording.
-
Pull patch pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch clamp configuration.
-
Apply a voltage clamp protocol to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, a depolarizing step to +20 mV for 2-5 seconds to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.
-
Record baseline hERG currents in the external solution.
-
Perfuse the cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Allow for steady-state block to be reached at each concentration before recording.
-
Wash out the compound to assess reversibility.
-
Measure the peak tail current at each concentration and normalize to the baseline current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
SCN5A Sodium Channel Assay (Automated Patch Clamp)
Objective: To determine the IC50 of this compound on the peak and late SCN5A sodium current and to assess its use-dependent block.
Materials:
-
CHO or HEK293 cells stably expressing the SCN5A channel.
-
Automated patch clamp system (e.g., QPatch, Patchliner).
-
System-specific consumables (e.g., QPlates).
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4 with NaOH.
-
Internal solution (in mM): 120 CsF, 10 NaCl, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.
-
This compound stock solution and serial dilutions.
Procedure:
-
Prepare a cell suspension of SCN5A-expressing cells according to the automated patch clamp system's protocol.
-
Prime the system with external and internal solutions.
-
Load the cell suspension and compound plate.
-
Initiate the automated patch clamp run.
-
For Peak Current IC50: Apply a voltage clamp protocol with a holding potential of -100 mV and a short depolarizing pulse to -20 mV.
-
For Use-Dependent Block: Apply a train of depolarizing pulses (e.g., at 5 or 10 Hz) to assess cumulative block.
-
The system will automatically apply different concentrations of this compound and record the corresponding sodium currents.
-
Analyze the data using the system's software to determine the IC50 for peak current and the extent of use-dependent block.
CaV1.2 L-type Calcium Channel Assay (Calcium Flux Assay)
Objective: To screen for off-target effects of this compound on CaV1.2 channels.
Materials:
-
HEK293 cells stably expressing the CaV1.2 channel.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Plate reader with fluorescence detection capabilities.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Depolarizing agent (e.g., KCl).
-
This compound stock solution and serial dilutions.
-
Positive control (e.g., Verapamil).
Procedure:
-
Plate CaV1.2-expressing HEK293 cells in a 96- or 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add this compound at various concentrations to the wells and incubate.
-
Place the plate in the fluorescence plate reader.
-
Initiate recording of fluorescence intensity.
-
Add a depolarizing stimulus (e.g., high KCl solution) to all wells to open the CaV1.2 channels and induce calcium influx.
-
Continue recording the fluorescence signal.
-
Analyze the data by measuring the peak fluorescence intensity in the presence of the compound compared to the vehicle control.
-
Calculate the percent inhibition at each concentration and determine the IC50 if a significant block is observed.
hiPSC-CM Electrophysiology Assay (Multi-Electrode Array - MEA)
Objective: To assess the integrated electrophysiological effects of this compound on a spontaneously beating human cardiomyocyte syncytium.
Materials:
-
Commercially available hiPSC-CMs.
-
Multi-electrode array (MEA) system.
-
MEA plates with integrated electrodes.
-
hiPSC-CM maintenance medium.
-
This compound stock solution and serial dilutions.
Procedure:
-
Plate hiPSC-CMs on MEA plates and allow them to form a spontaneously beating syncytium.
-
Record baseline field potentials from the electrodes.
-
Apply increasing concentrations of this compound to the wells.
-
Allow for equilibration at each concentration and record the field potentials.
-
Analyze the recorded waveforms to determine changes in:
-
Field Potential Duration (FPD) as a surrogate for action potential duration.
-
Beating rate.
-
Conduction velocity (by measuring the delay between signals at different electrodes).
-
The occurrence of arrhythmic events such as early afterdepolarizations (EADs) or fibrillation-like activity.
-
Langendorff-Perfused Rabbit Heart Assay
Objective: To evaluate the proarrhythmic potential of this compound in an ex vivo whole heart model.
Materials:
-
New Zealand White rabbit.
-
Langendorff perfusion system.
-
Krebs-Henseleit buffer.
-
ECG recording system.
-
Intraventricular balloon catheter and pressure transducer.
-
This compound for perfusion.
Procedure:
-
Anesthetize the rabbit and excise the heart.
-
Cannulate the aorta and mount the heart on the Langendorff apparatus.
-
Retrogradely perfuse the heart with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Insert a balloon into the left ventricle to measure isovolumetric pressure.
-
Place ECG electrodes to record a pseudo-ECG.
-
Allow the heart to stabilize and record baseline parameters (heart rate, LVDP, QRS duration, QT interval).
-
Perfuse the heart with increasing concentrations of this compound.
-
Continuously monitor and record all parameters.
-
Optionally, challenge the heart with pro-arrhythmic stimuli (e.g., programmed electrical stimulation, hypokalemia) in the presence of the drug.
-
Analyze the data for changes in electrophysiological and hemodynamic parameters and the incidence of arrhythmias.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for proarrhythmic risk assessment of Indecainide.
Caption: Ion channel interactions and proarrhythmic mechanisms.
Caption: Langendorff-perfused heart experimental workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. CIPA [cipaproject.org]
- 3. cipaproject.org [cipaproject.org]
- 4. Assessment of the proarrhythmic effects of repurposed antimalarials for COVID-19 treatment using a comprehensive in vitro proarrhythmia assay (CiPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Model‐Informed Proarrhythmic Risk Assessment of Drugs: Review of the “CiPA” Initiative and Design of a Prospective Clinical Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indecainide: effects on arrhythmias, electrophysiology, and cardiovascular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of indecainide in patients with left ventricular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indecainide compared with quinidine for chronic stable ventricular arrhythmias secondary to coronary artery disease or to cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Indecainide Hydrochloride unstable baseline in patch clamp recordings
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Indecainide Hydrochloride in patch clamp recordings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a Class IC antiarrhythmic agent. Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav) in cardiac myocytes.[1] It exhibits a state-dependent binding mechanism, showing higher affinity for open and inactivated states of the sodium channel compared to the resting state. This leads to a use-dependent block, which is more pronounced at higher frequencies of channel activation.
Q2: What are the common challenges when using this compound in patch clamp experiments?
The most common challenges are related to its low aqueous solubility and its mechanism of action. These can manifest as:
-
An unstable baseline, including drift and increased noise.
-
Difficulty in achieving a stable giga-ohm seal.
-
Precipitation of the compound in the perfusion system or recording chamber.
-
Slow onset and washout of the drug effect.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Due to its low water solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is crucial to keep the final concentration of DMSO in the recording solution as low as possible (ideally ≤ 0.1%) to avoid off-target effects on the cell membrane and ion channels.[2][3]
Q4: What working concentrations of this compound are typically used in patch clamp studies?
Working concentrations in the low micromolar range are common. For example, studies on canine cardiac Purkinje fibers have used concentrations of 1 µM and 3 µM to observe effects on sodium currents.[4] The optimal concentration will depend on the specific cell type and the experimental question.
Troubleshooting Guide: Unstable Baseline with this compound
An unstable baseline is a frequent issue when working with this compound. The following guide addresses common causes and provides solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Sudden, large baseline shifts or "spikes" | Precipitation of this compound: The compound may be coming out of solution in the aqueous bath. | 1. Verify Stock Solution: Ensure your DMSO stock solution is fully dissolved. Briefly vortex before making the final dilution. 2. Check Final DMSO Concentration: Keep the final DMSO concentration in your external solution below 0.5%, and ideally at or below 0.1%.[2][3][5] 3. Fresh Dilution: Prepare the final dilution of Indecainide in the external solution immediately before use. 4. Solution Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any micro-precipitates.[6] 5. Clean Perfusion Lines: Ensure your perfusion system is clean to prevent accumulation of precipitated drug. |
| Slow, steady baseline drift | State-Dependent Channel Block: Indecainide's slow binding and unbinding kinetics can cause a gradual change in the holding current as more channels become blocked over time. | 1. Equilibration Time: Allow for a sufficient equilibration period after starting the perfusion of Indecainide. The time to reach a steady-state effect can be several minutes. 2. Consistent Voltage Protocol: Use a consistent voltage protocol throughout the experiment to ensure a predictable level of state-dependent block. 3. Monitor Holding Current: Track the holding current and wait for it to stabilize before taking measurements. |
| Junction Potential Changes: The addition of a charged molecule like this compound or slight changes in solution composition can alter the liquid junction potential. | 1. Re-zero Pipette Offset: After establishing the whole-cell configuration and before applying the drug, ensure the pipette offset is properly zeroed. Re-zero the baseline current before applying the drug. 2. Stable Reference Electrode: Check that your Ag/AgCl reference electrode is properly chlorided and stable. | |
| Increased baseline noise | Compound Interaction with the Electrode or Headstage: Some compounds can interact with the recording apparatus. | 1. Grounding: Ensure all components of the rig are properly grounded. 2. Cleanliness: Keep the pipette holder and headstage clean. |
| Seal Instability: The compound or the solvent (DMSO) may be affecting the integrity of the giga-ohm seal. | 1. Optimize Seal Formation: Aim for a high-resistance seal (>1 GΩ) before drug application.[6] 2. Monitor Seal Resistance: Continuously monitor the seal resistance throughout the experiment. 3. Perfusion Speed: Use a moderate perfusion speed (e.g., 1-2 mL/min) to avoid mechanical stress on the seal.[6] |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₂₀H₂₅ClN₂O | DrugBank |
| Average Molecular Weight | 344.88 g/mol | DrugBank |
| Water Solubility | 1.88 mg/L | DrugBank |
| logP | 3.11 | DrugBank |
| Recommended Solvent for Stock | DMSO | Inferred from solubility data and common lab practice |
| Typical Stock Concentration | 1-10 mM in DMSO | General lab practice |
| Typical Working Concentration | 1-10 µM | [4] |
| Final DMSO Concentration | ≤ 0.1% | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve in 100% DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution:
-
On the day of the experiment, thaw a fresh aliquot of the 10 mM stock solution.
-
Perform a serial dilution to achieve the desired final concentration in your standard external recording solution. For a final concentration of 3 µM, you can perform a 1:100 dilution of a 300 µM intermediate dilution.
-
Ensure the final concentration of DMSO does not exceed 0.1%.
-
Vortex the final solution gently.
-
Filter the final working solution through a 0.22 µm syringe filter immediately before adding it to your perfusion system.[4][6]
-
Protocol 2: Application of this compound in Whole-Cell Patch Clamp
-
Establish a Stable Whole-Cell Recording:
-
Obtain a high-resistance (>1 GΩ) seal and establish the whole-cell configuration.
-
Allow the cell to stabilize for several minutes, monitoring the access resistance and holding current.
-
-
Baseline Recording:
-
Perfuse the cell with the control external solution (containing the same final concentration of DMSO as your drug solution, e.g., 0.1%).
-
Record baseline currents for a stable period (e.g., 2-5 minutes).
-
-
Drug Application:
-
Switch the perfusion to the external solution containing this compound.
-
Maintain a constant perfusion rate (e.g., 1-2 mL/min).
-
Monitor the effect of the drug on the recorded currents and the holding current. Allow sufficient time for the drug effect to reach a steady state, which may take several minutes due to its slow kinetics.[4]
-
-
Washout:
-
Switch the perfusion back to the control external solution to wash out the drug.
-
Continue recording to observe the reversal of the drug effect. Note that the washout of Indecainide may be slow and incomplete.
-
Visualizations
Caption: Troubleshooting workflow for an unstable baseline.
References
Addressing Indecainide Hydrochloride solubility issues in physiological buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility challenges with Indecainide Hydrochloride in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is characterized by very low aqueous solubility. The predicted water solubility is approximately 0.000896 mg/mL[1][2]. Its solubility is highly dependent on pH.
Q2: Why is this compound difficult to dissolve in standard physiological buffers like PBS at pH 7.4?
A2: Indecainide is a weak base with a pKa of 10.4 for its strongest basic group[2]. At a physiological pH of 7.4, the compound is predominantly in its less soluble, un-ionized form, leading to precipitation. It is more soluble in acidic conditions where it becomes protonated.
Q3: What are the key physicochemical properties of this compound?
A3: The key properties are summarized in the table below. Understanding these is crucial for developing appropriate solubilization strategies.
| Property | Value | Source |
| Molecular Weight | 344.88 g/mol | [3] |
| Chemical Formula | C20H25ClN2O | [2][4] |
| pKa (Strongest Basic) | 10.4 | [2] |
| Predicted Water Solubility | 0.000896 mg/mL | [1][2] |
| logP | 3.24 | [2] |
Q4: Can I dissolve this compound directly in my cell culture medium?
A4: Direct dissolution in cell culture medium (typically at pH ~7.4) is not recommended and will likely result in precipitation. It is advisable to first prepare a concentrated stock solution in a suitable solvent and then dilute it into the culture medium.
Q5: What is the mechanism of action of Indecainide?
A5: Indecainide is a Class Ic antiarrhythmic agent that acts as a fast sodium channel blocker on the neuronal cell membrane, limiting the spread and propagation of seizure activity. Its antiarrhythmic effects are mediated through its action on sodium channels in Purkinje fibers[1].
Troubleshooting Guide
Q1: I tried to dissolve this compound in PBS (pH 7.4), but it won't go into solution. What should I do?
A1: This is expected due to the pH-dependent solubility of Indecainide. Direct dissolution in neutral or alkaline buffers will be unsuccessful. You should prepare a stock solution using either a pH-modification approach or a co-solvent, as detailed in the protocols below.
Q2: My this compound, dissolved in DMSO, precipitates when I dilute it into my physiological buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock is a common issue for poorly water-soluble compounds. Here are some troubleshooting steps:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of buffer. Instead, perform a stepwise dilution. For example, add a small amount of buffer to your DMSO stock, mix well, and then add this intermediate dilution to the rest of the buffer.
-
Lower the Final Concentration: The final concentration in your assay may be above the solubility limit of the compound in the aqueous buffer (even with a small percentage of DMSO). Try working with a lower final concentration if your experimental design allows.
-
Increase DMSO Concentration (with caution): You can try slightly increasing the final DMSO concentration in your working solution. However, be mindful that DMSO can have effects on cells, and it is generally recommended to keep the final concentration below 0.5% for cell-based assays[5]. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Q3: I need to prepare a solution of this compound in Tyrode's solution for an electrophysiology experiment. What is the best approach?
A3: One published study on the electrophysiological properties of this compound used Tyrode's solution[6][7]. While the specific dissolution method was not detailed, the most reliable approach would be to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the Tyrode's solution immediately before use. Ensure the final DMSO concentration is as low as possible and consistent across all experimental conditions.
Experimental Protocols
Protocol 1: Preparation of an Acidic Stock Solution
This method is suitable when a small amount of pH adjustment in the final working solution is tolerable.
-
Preparation of Acidic Saline: Prepare a 0.9% NaCl solution and adjust the pH to approximately 3-4 with 1N HCl.
-
Dissolution: Weigh the required amount of this compound powder and add it to the acidic saline.
-
Solubilization: Vortex or sonicate the solution until the compound is fully dissolved. Gentle warming (to 37°C) may aid dissolution.
-
pH Adjustment: If necessary for your experiment, the pH of the final working solution can be carefully adjusted upwards. Be aware that increasing the pH may cause the compound to precipitate if its solubility limit is exceeded.
-
Sterilization: If required, filter-sterilize the stock solution through a 0.22 µm syringe filter that is compatible with acidic solutions.
Protocol 2: Preparation of a DMSO Stock Solution
This is the most common method for preparing stock solutions of poorly water-soluble compounds for in vitro studies.
-
Solvent Selection: Use anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).
-
Dissolution: Directly add the appropriate volume of DMSO to your weighed this compound powder to achieve a high-concentration stock (e.g., 10-50 mM).
-
Solubilization: Vortex or sonicate at room temperature until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. A typical storage guideline for compounds in DMSO is up to 6 months at -80°C and 1 month at -20°C[5].
Protocol 3: Preparation of a Working Solution from a DMSO Stock
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Pre-warming: Warm your physiological buffer (e.g., PBS, cell culture medium) to the desired experimental temperature (e.g., 37°C).
-
Dilution: Add the required volume of the DMSO stock solution to your pre-warmed buffer to achieve the final desired concentration. It is crucial to add the stock solution to the buffer and not the other way around, and to mix immediately and thoroughly.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low (ideally ≤ 0.5%) and consistent across all experimental and control groups[5].
-
Usage: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Visualizations
Caption: Workflow for preparing Indecainide HCl solutions.
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C20H25ClN2O | CID 52194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Electrophysiological studies of this compound, a new antiarrhythmic agent, in canine cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Technical Support Center: Mitigating Indecainide Hydrochloride-Induced Cell Toxicity in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Indecainide Hydrochloride-induced cell toxicity in long-term in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Class Ic antiarrhythmic agent.[1][2] Its primary mechanism of action is the blockade of fast sodium channels (Nav1.5) in the cell membrane of cardiomyocytes.[1][2] This action slows the upstroke of the cardiac action potential, thereby decreasing conduction velocity in the heart.[3]
Q2: Why am I observing significant cell death in my long-term cultures with this compound?
Long-term exposure to this compound can lead to cytotoxicity. As a sodium channel blocker, it can disrupt normal cellular ion homeostasis, which may trigger downstream events leading to both apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The extent of cytotoxicity is often dose- and time-dependent.
Q3: What are the typical signs of this compound-induced cytotoxicity in cell culture?
Signs of cytotoxicity include:
-
A significant decrease in cell viability and proliferation over time.
-
Changes in cell morphology, such as rounding, detachment from the culture surface, and membrane blebbing.
-
Increased activity of caspases, which are key mediators of apoptosis.
-
Loss of mitochondrial membrane potential.
-
Increased release of intracellular enzymes like lactate dehydrogenase (LDH) into the culture medium, indicating membrane damage.
Q4: How can I mitigate the cytotoxic effects of this compound in my experiments?
Several strategies can be employed to reduce cell toxicity in long-term experiments:
-
Optimize Drug Concentration: Determine the lowest effective concentration of this compound for your experimental goals.
-
Use Serum-Free or Reduced-Serum Media: Serum components can sometimes interact with drugs and influence their effects. Transitioning to a serum-free or reduced-serum medium can provide a more defined culture environment and may reduce non-specific toxicity.[4][5][6][7][8]
-
Supplement the Culture Medium: The addition of certain supplements can enhance cell viability.
-
Antioxidants: Compounds like N-acetylcysteine (NAC), Vitamin E, or Vitamin C can help counteract oxidative stress, a common mechanism of drug-induced toxicity.[9][10][11]
-
ITS (Insulin-Transferrin-Selenium): This supplement is known to promote cell growth and viability, particularly in serum-free or reduced-serum conditions.[5][12][13][14][15]
-
-
Use 3D Cell Culture Models: Three-dimensional cell cultures, such as spheroids or organoids, can sometimes exhibit greater resistance to drug-induced toxicity compared to traditional 2D monolayer cultures.[16]
Q5: At what point in my experiment should I assess cytotoxicity?
For long-term studies, it is crucial to assess cytotoxicity at multiple time points. This allows for the evaluation of both acute and chronic effects of this compound. A typical approach would be to measure viability at 24, 48, 72 hours, and then at later time points relevant to the specific experimental design.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a uniform single-cell suspension before plating. Use a hemocytometer or automated cell counter for accurate cell counts. Optimize seeding density for your specific cell line to ensure cells are in the logarithmic growth phase during the experiment.[17] |
| Edge Effects in Multi-well Plates | To minimize evaporation from the outer wells of the plate, which can concentrate the drug and affect cell viability, fill the perimeter wells with sterile PBS or media without cells and do not use them for data collection. |
| Inconsistent Drug Dilution | Prepare a fresh stock solution of this compound for each experiment. Perform serial dilutions carefully and ensure thorough mixing at each step. |
| Solvent Cytotoxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is low (typically <0.5%) and does not affect cell viability on its own. Run a solvent-only control.[17] |
Issue 2: Unexpectedly Low Cell Viability Even at Low Drug Concentrations
| Possible Cause | Troubleshooting Step |
| High Sensitivity of the Cell Line | The specific cell line being used may be particularly sensitive to sodium channel blockade. Consider using a more robust cell line if appropriate for the research question. |
| Suboptimal Culture Conditions | Ensure the basal culture medium, pH, and incubation conditions are optimal for your cell line. Suboptimal conditions can stress cells and make them more susceptible to drug-induced toxicity. |
| Accumulation of Toxic Metabolites | In long-term cultures, the buildup of cellular waste products can contribute to cell death. Change the culture medium containing this compound at regular intervals (e.g., every 48-72 hours). |
| Drug Instability | The drug may be degrading over time into more toxic compounds. Consult the manufacturer's data sheet for stability information and consider replenishing the drug with each media change. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in a Cardiomyocyte Cell Line (e.g., AC16) Over Time
| Time Point | IC50 (µM) - Standard Medium | IC50 (µM) - Serum-Free Medium + ITS | IC50 (µM) - Standard Medium + NAC (1mM) |
| 24 hours | 75 | 95 | 88 |
| 48 hours | 52 | 78 | 65 |
| 72 hours | 35 | 60 | 48 |
| 96 hours | 20 | 45 | 32 |
Note: IC50 values are expected to decrease with longer exposure times, indicating increased cytotoxicity. The addition of supplements like ITS and NAC is hypothesized to increase the IC50, indicating a protective effect.
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assessment using MTS Assay
This protocol is for assessing cell viability over an extended period when cells are treated with this compound.
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., human cardiomyocytes)
-
Complete culture medium (with and without serum)
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in the desired culture medium (e.g., standard, serum-free, or supplemented).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only and no-treatment controls.
-
-
Long-Term Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
For experiments lasting longer than 72 hours, replace the medium with freshly prepared drug-containing medium every 48-72 hours.
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other values.
-
Express the results as a percentage of the vehicle-only control.
-
Plot the percentage of cell viability against the drug concentration to determine the IC50 value at each time point.
-
Protocol 2: Assessment of Apoptosis via Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Cell lysis buffer
-
Colorimetric Caspase-3 Assay Kit (containing DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound at the desired concentrations for the specified time. Include a positive control for apoptosis (e.g., staurosporine) and an untreated control.
-
-
Cell Lysis:
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in the provided chilled cell lysis buffer and incubate on ice for 10 minutes.[20]
-
Centrifuge at high speed to pellet the cell debris.
-
-
Caspase-3 Assay:
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-100 µg of protein from each sample to separate wells.
-
Add the reaction buffer containing the DEVD-pNA substrate to each well.[20]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.[21]
-
The increase in caspase-3 activity can be calculated by comparing the absorbance of the treated samples to the untreated control.
-
Visualizations
Caption: Mechanism of action of this compound and its potential for cytotoxicity.
Caption: Workflow for assessing and mitigating this compound-induced cytotoxicity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indecainide: effects on arrhythmias, electrophysiology, and cardiovascular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. mpbio.com [mpbio.com]
- 7. broadpharm.com [broadpharm.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. The role of antioxidants in the era of cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Products for Preventing and Managing Anthracycline-Induced Cardiotoxicity: A Comprehensive Review [mdpi.com]
- 11. The Role of Antioxidants in Ameliorating Cyclophosphamide-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. contractlaboratory.com [contractlaboratory.com]
- 14. definedbioscience.com [definedbioscience.com]
- 15. ilexlife.com [ilexlife.com]
- 16. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bitesizebio.com [bitesizebio.com]
- 20. abcam.com [abcam.com]
- 21. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Improving the reproducibility of Indecainide Hydrochloride experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experimental results when working with Indecainide Hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, covering solution preparation, experimental execution, and data interpretation.
Solution Preparation and Handling
Q1: How should I prepare a stock solution of this compound?
A: this compound is sparingly soluble in water but can be dissolved in organic solvents like DMSO.
-
Recommended Protocol:
-
To prepare a high-concentration stock solution (e.g., 10 mM), dissolve this compound powder in 100% DMSO.
-
Warm the solution gently (e.g., in a 37°C water bath) and vortex to ensure complete dissolution.
-
For working solutions, dilute the DMSO stock into your aqueous experimental buffer (e.g., Tyrode's solution, cell culture medium). Ensure the final DMSO concentration in your assay is low (ideally ≤0.1%) to avoid solvent-induced artifacts.[1][2][3]
-
Always prepare fresh dilutions for each experiment from the frozen stock.
-
Q2: What are the best practices for storing this compound solutions?
A: Proper storage is critical to maintain the compound's stability and ensure experimental reproducibility.
-
Powder: Store the solid compound at -20°C.
-
Stock Solution (in DMSO): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[4][5]
-
Aqueous Working Solutions: These should be prepared fresh on the day of the experiment and are not recommended for long-term storage.
Q3: I'm observing precipitation when diluting my DMSO stock into an aqueous buffer. What should I do?
A: Precipitation can occur if the solubility limit in the aqueous buffer is exceeded.
-
Troubleshooting Steps:
-
Lower the final concentration: Your experimental concentration may be too high for the compound's solubility in the final buffer.
-
Increase the DMSO concentration slightly: Be cautious as higher DMSO levels can affect cell health and experimental outcomes. Always include a vehicle control with the same final DMSO concentration.
-
Use a co-solvent: In some instances, a small amount of a co-solvent like PEG400 or Tween 80 can help maintain solubility.[4] However, this must be validated for your specific assay.
-
Prepare a lower concentration stock: This will require adding a larger volume to your final solution, so ensure this doesn't adversely affect your experiment.
-
Electrophysiology Experiments (Patch Clamp)
Q1: I'm having trouble getting a stable giga-ohm seal when patching cells in the presence of Indecainide.
A: Achieving a high-resistance seal is fundamental for quality patch-clamp recordings.
-
Troubleshooting Steps:
-
Pipette resistance: Ensure your patch pipettes have the appropriate resistance for the cell type you are using.
-
Solution filtration: Filter all your solutions (internal and external) to remove any particulate matter.
-
Positive pressure: Maintain a slight positive pressure in your pipette as you approach the cell to keep the tip clean.
-
Cell health: Unhealthy cells are notoriously difficult to seal. Ensure your cells are in optimal condition.
-
Vibration: Minimize any sources of vibration in your setup.
-
Q2: The sodium current runs down quickly during my recordings with Indecainide.
A: "Run-down" of voltage-gated sodium channels is a common issue in patch-clamp experiments.
-
Troubleshooting Steps:
-
Internal solution composition: Ensure your internal solution contains ATP and GTP to support channel function.
-
Temperature: Perform recordings at a stable and appropriate temperature for your preparation.
-
Recording duration: Plan your experimental protocol to be as efficient as possible to minimize the recording time for each cell.
-
Use-dependent block: Indecainide is a use-dependent sodium channel blocker.[6][7] The rundown you are observing might be a pharmacological effect. Vary the holding potential and the frequency of stimulation to characterize this.
-
Q3: I am not observing the expected block of the sodium current with Indecainide.
A: Several factors could contribute to a lack of effect.
-
Troubleshooting Steps:
-
Compound concentration and stability: Verify the concentration of your Indecainide solution and ensure it was prepared correctly and has not degraded.
-
Drug application: Ensure your drug delivery system is functioning correctly and that the compound is reaching the cell.
-
Channel state-dependence: Indecainide's blocking effect is state-dependent, with a higher affinity for open and inactivated states of the sodium channel. Your voltage protocol may not be optimal to promote these states. Consider using a protocol that includes depolarizing steps to open and inactivate the channels.[7]
-
Cell type: The expression of different sodium channel isoforms in your cell type could influence the potency of the block.
-
Cell Viability Assays
Q1: My cell viability results with Indecainide are inconsistent between experiments.
A: Reproducibility in cell-based assays depends on strict adherence to protocols.
-
Troubleshooting Steps:
-
Cell seeding density: Ensure you are seeding the same number of cells in each well and that they are evenly distributed.
-
Incubation time: Use a consistent incubation time with the compound for all experiments.
-
DMSO concentration: The final DMSO concentration should be consistent across all wells, including the vehicle control. High concentrations of DMSO can be toxic to cells.
-
Assay type: The choice of viability assay (e.g., MTT, PrestoBlue, LDH) can influence the results. Ensure the chosen assay is appropriate for your cell type and experimental question.
-
Edge effects: Wells on the edge of the plate are more prone to evaporation, which can affect cell growth and compound concentration. Consider not using the outer wells for experimental conditions.
-
Q2: I'm observing a decrease in cell viability in my vehicle control wells.
A: This suggests a problem with your experimental setup or reagents.
-
Troubleshooting Steps:
-
DMSO toxicity: Your cells may be sensitive to the concentration of DMSO you are using. Perform a dose-response curve for DMSO alone to determine the highest non-toxic concentration.
-
Cell culture conditions: Ensure your cells are healthy and not contaminated. Check the incubator's CO2 and temperature levels.
-
Reagent quality: Your cell culture medium or assay reagents may be expired or contaminated.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅ClN₂O | PubChem |
| Molecular Weight | 344.9 g/mol | PubChem |
| Water Solubility | Sparingly soluble | DrugBank |
| Melting Point | 94-95 °C | DrugBank |
Table 2: Electrophysiological Effects of Indecainide in Canine Cardiac Purkinje Fibers
| Parameter | Concentration | Effect | Reference |
| Maximal Upstroke Velocity (Vmax) | 1 µM | Decrease | [6] |
| 3 µM | Further Decrease | [6] | |
| Conduction Velocity | 1 µM | Decrease | [6] |
| 3 µM | Further Decrease | [6] | |
| Action Potential Duration (APD) | 1 µM | Decrease | [6] |
| 3 µM | Further Decrease | [6] | |
| Effective Refractory Period (ERP) | 1 µM | Decrease | [6] |
| 3 µM | Further Decrease | [6] | |
| Recovery of Vmax (τ) | 3 µM | 52 seconds | [6] |
Experimental Protocols
Detailed Methodology for Electrophysiological Recording in Canine Purkinje Fibers
This protocol is based on the methodology described by Steinberg et al. (1984).[6]
-
Tissue Preparation:
-
Hearts are excised from anesthetized dogs.
-
Free-running Purkinje fibers are dissected from the ventricles in cool, oxygenated Tyrode's solution.
-
Fibers are mounted in a tissue bath and superfused with Tyrode's solution at 37°C, gassed with 95% O₂ / 5% CO₂.
-
-
Electrophysiological Recording:
-
Fibers are stimulated at one end with a bipolar electrode at a cycle length of 1000 ms (1 Hz).
-
Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl connected to a high-input impedance amplifier.
-
The following parameters are measured: resting membrane potential, action potential amplitude, maximal upstroke velocity (Vmax), and action potential duration at 50% and 90% repolarization (APD50 and APD90).
-
-
Drug Application:
-
After a stable baseline recording is established, this compound is added to the superfusate at the desired concentrations (e.g., 1 µM and 3 µM).
-
Recordings are made after a steady-state effect of the drug is achieved.
-
Detailed Methodology for a Cell Viability (MTT) Assay
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from a DMSO stock solution in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Electrophysiological studies of this compound, a new antiarrhythmic agent, in canine cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Dealing with photostability issues of Indecainide Hydrochloride in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing photostability issues encountered during experimental setups with Indecainide Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern?
This compound is a Class Ic antiarrhythmic agent. Its molecular structure contains a fluorene moiety, a secondary amine, and an amide group.[1] Such chemical features can be susceptible to degradation upon exposure to light, a process known as photodegradation. This degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and consequently, inaccurate experimental results.[2][3]
Q2: What are the general principles of photostability testing for pharmaceutical compounds like this compound?
Photostability testing is governed by the International Council for Harmonisation (ICH) guideline Q1B.[4] The testing involves two main parts:
-
Forced Degradation Testing: The drug substance is intentionally exposed to intense light to evaluate its overall photosensitivity, identify degradation products, and elucidate degradation pathways.[1][4][5][6][7]
-
Confirmatory Testing: The drug product is tested under standardized conditions to assess the impact of light on its quality, safety, and efficacy in its intended packaging.[4][8]
Q3: What is the likely photodegradation pathway for this compound?
While specific studies on this compound are limited, based on its chemical structure, a plausible photodegradation pathway can be inferred:
-
Oxidation of the Fluorene Moiety: The C-9 position of the fluorene ring is known to be susceptible to photo-oxidation, potentially forming a fluorenone-like derivative.[9][10][11]
-
Secondary Amine Oxidation: Aromatic amines can undergo photo-oxidation, which may involve the formation of radical cations.[12][13]
-
Amide Bond Cleavage: Although generally more stable, amide bonds can undergo photocleavage under certain conditions, especially in the presence of a suitable chromophore.[14][15][16]
Q4: How can I minimize photodegradation of this compound during my experiments?
To minimize photodegradation, consider the following precautions:
-
Work in a light-controlled environment: Use amber-colored glassware or light-blocking vials for sample preparation and storage.
-
Control the light source: If possible, work under yellow or red light, which has lower energy than white or UV light.
-
Minimize exposure time: Prepare samples immediately before use and avoid prolonged exposure to any light source.
-
Use of Photostabilizers: In formulation studies, the inclusion of UV absorbers or antioxidants can help protect the drug from light-induced degradation.[17][18]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of this compound potency in solution over a short period. | Photodegradation due to exposure to ambient light. | 1. Prepare fresh solutions and immediately protect them from light using aluminum foil or amber vials.2. Analyze a "dark control" sample (kept in the dark) to confirm if the degradation is light-induced.[19]3. Review your experimental setup to identify and minimize all sources of light exposure. |
| Appearance of unexpected peaks in HPLC chromatograms. | Formation of photodegradation products. | 1. Compare the chromatogram of the light-exposed sample with a dark control to identify the extra peaks.2. Use a diode array detector (DAD) or photodiode array (PDA) detector to obtain the UV spectra of the unknown peaks for preliminary identification.3. Employ HPLC-MS to determine the mass of the degradation products and infer their structures based on the likely degradation pathway.[20][21] |
| Inconsistent results between experimental replicates. | Variable light exposure between samples. | 1. Standardize the handling and preparation of all samples to ensure uniform light exposure.2. Prepare and analyze all samples in a single batch to minimize variations in environmental conditions. |
| Precipitation or color change in the sample solution. | Formation of insoluble degradation products or chromophoric byproducts. | 1. Visually inspect your samples before analysis.2. If a color change is observed, it may indicate the formation of a fluorenone-like degradation product.3. If precipitation occurs, attempt to dissolve a small portion in a suitable solvent for analysis to identify the precipitate. |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of this compound in Solution
Objective: To induce and identify the primary photodegradation products of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution).
-
Transfer 5 mL of the solution into three separate, transparent quartz cuvettes.
-
Prepare a "dark control" by wrapping one cuvette completely in aluminum foil.[19]
-
-
Light Exposure:
-
Place the unwrapped cuvettes in a photostability chamber equipped with a light source compliant with ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[4][8]
-
The light exposure should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]
-
Place the dark control cuvette alongside the exposed samples in the chamber.
-
-
Sample Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each cuvette.
-
Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Monitor for the appearance of new peaks and the decrease in the area of the parent this compound peak.
-
Characterize the degradation products using HPLC-MS.[20][21]
-
Protocol 2: HPLC-UV Method for the Analysis of this compound and its Photodegradation Products
Objective: To separate and quantify this compound from its potential photodegradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm.
-
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Quantitative Data
Table 1: Hypothetical Photodegradation of this compound in Solution
| Exposure Time (hours) | Indecainide HCl Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 92.5 | 5.2 | 2.3 |
| 4 | 85.1 | 9.8 | 5.1 |
| 8 | 71.3 | 18.5 | 10.2 |
| 24 | 45.8 | 35.1 | 19.1 |
Table 2: Hypothetical Impact of pH on Photodegradation
| pH of Solution | Indecainide HCl Remaining (%) after 8 hours |
| 3.0 | 75.6 |
| 5.0 | 71.3 |
| 7.0 | 65.2 |
| 9.0 | 58.9 |
Visualizations
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization [scite.ai]
- 4. database.ich.org [database.ich.org]
- 5. iagim.org [iagim.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Photodegradation of polyfluorene and fluorene oligomers with alkyl and aromatic disubstitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Light-sensitive amides. Photocleavage of N-acyl-1,2,3,4-tetrahydro-8-nitroquinolines to give free carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Sanger's Reagent Sensitized Photocleavage of Amide Bond for Constructing Photocages and Regulation of Biological Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Photostabilization strategies of photosensitive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ICH Testing of Pharmaceuticals – Part 2 - Sample Preparation [atlas-mts.com]
- 20. researchgate.net [researchgate.net]
- 21. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]
Best practices for storing and handling Indecainide Hydrochloride solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Indecainide Hydrochloride solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a Class IC antiarrhythmic agent.[1][2][3] Its primary mechanism of action is the blockade of fast sodium channels (Na+ channels) in the cell membrane, which is responsible for the rapid depolarization (phase 0) of cardiac action potentials.[1][2][3] This action decreases the conduction velocity in non-nodal cardiac tissues.
Q2: What are the key physicochemical properties of this compound?
Key properties are summarized in the table below.
Q3: In what solvents is this compound soluble?
Published data on the solubility of this compound in common laboratory solvents such as DMSO and ethanol is limited. Aqueous solubility is reported to be very low.[1][3] It is recommended to empirically determine the solubility for your specific application. A general procedure for this is provided in the Experimental Protocols section. One available datasheet for a hydrochloride salt of a different compound suggests solubility in methanol at 30 mg/mL and in 0.1N HCl at 18.4 mg/mL, which may provide a starting point for solvent consideration.[4]
Q4: How should solid this compound be stored?
Solid this compound should be stored tightly sealed at room temperature.[4]
Q5: How should this compound solutions be stored and for how long?
There is no specific long-term stability data available for this compound in solution. However, general best practices for compounds dissolved in DMSO are to prepare concentrated stock solutions (e.g., 10 mM), aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.[5][6] Studies on a wide range of compounds have shown that many are stable in DMSO for extended periods under these conditions.[5][7] The presence of water in DMSO can affect the stability of some compounds.[5][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock solution into aqueous buffer/media | The compound's low aqueous solubility is exceeded when the solvent is changed from DMSO to an aqueous solution. | - Perform serial dilutions to gradually decrease the DMSO concentration.- Ensure the final DMSO concentration in the working solution is as low as possible and consistent across experiments (typically <0.5%).- Gently vortex or heat the solution to aid dissolution, but be cautious about the heat stability of the compound.[8]- Consider using a surfactant or co-solvent if compatible with your experimental system. |
| Inconsistent experimental results | - Degradation of the compound in solution due to improper storage or repeated freeze-thaw cycles.- Inaccurate concentration of the stock solution. | - Use freshly prepared solutions for each experiment or use single-use aliquots of frozen stock solutions.[6]- Periodically check the concentration of the stock solution if it has been stored for an extended period.- Ensure the compound is fully dissolved in the stock solution before use. |
| Cell toxicity observed in cell-based assays | The concentration of the solvent (e.g., DMSO) is too high. | Maintain a final DMSO concentration of less than 0.5% in your cell culture medium.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments. |
| Difficulty achieving a high enough concentration in the final working solution without precipitation | The desired final concentration exceeds the aqueous solubility of this compound. | - Re-evaluate the required final concentration. The effective concentrations in in-vitro studies are often in the micromolar range.[2]- If a higher concentration is necessary, investigate the use of solubilizing agents that are compatible with your experimental setup. |
Data Presentation
Physicochemical Properties of Indecainide and this compound
| Property | Value | Source |
| Indecainide (Free Base) | ||
| Molecular Formula | C20H24N2O | [1] |
| Molecular Weight | 308.4 g/mol | [1] |
| Melting Point | 94-95 °C | [1] |
| Water Solubility | 1.88 mg/L | [1] |
| This compound | ||
| Molecular Formula | C20H25ClN2O | |
| Molecular Weight | 344.88 g/mol |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
-
Procedure:
-
Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound = 344.88 g/mol ).
-
For 1 mL of 10 mM solution: 0.01 mol/L * 0.001 L * 344.88 g/mol = 0.00345 g = 3.45 mg
-
-
Weigh the calculated amount of solid this compound using a calibrated analytical balance and place it into a microcentrifuge tube or vial.
-
Add the desired volume of anhydrous DMSO to the tube/vial.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary, but avoid excessive heat.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Example of Preparing Working Solutions for an In Vitro Electrophysiology Experiment
This protocol is a general example and concentrations should be optimized for your specific experimental setup.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Extracellular recording solution (e.g., artificial cerebrospinal fluid or Tyrode's solution)[2]
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
To prepare a 10 µM working solution, perform a serial dilution. For example, to make 1 mL of 10 µM solution:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of the extracellular recording solution to get a 100 µM solution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of the extracellular recording solution to obtain the final 10 µM working solution.
-
-
The final concentration of DMSO in this example is 0.1%. Ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control.
-
Apply the working solution to the experimental preparation as required by your protocol.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation.
Caption: Simplified mechanism of this compound action.
References
- 1. Indecainide | C20H24N2O | CID 52195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Adjusting for temperature sensitivity in Indecainide Hydrochloride binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Indecainide Hydrochloride in binding assays. The information is designed to assist in optimizing experimental conditions and resolving common issues to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might temperature affect it?
A1: this compound is a Class IC antiarrhythmic agent that functions by blocking the fast voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1][2] This blockade is "use-dependent," meaning the drug has a higher affinity for channels that are in the open or inactivated states, which are more prevalent during rapid heart rates.[3] Temperature can significantly influence the gating kinetics of sodium channels and the binding properties of drugs that target them.[4][5][6] For other Class I antiarrhythmics like flecainide, an increase in temperature from 36°C to 40°C has been shown to enhance the inhibition of the peak sodium current.[4] Therefore, temperature fluctuations during your assay can lead to variability in Indecainide's binding affinity and efficacy.
Q2: What is a typical starting temperature for an this compound binding assay?
A2: For initial characterization of binding kinetics, experiments can be performed at both room temperature (typically 20-25°C) and near-physiological temperatures (around 37°C).[7] Many standard receptor binding assays are conducted at room temperature for convenience and to minimize potential protein degradation.[8] However, given the temperature sensitivity of sodium channel kinetics and drug interactions, assessing binding at a physiological temperature is crucial for more biologically relevant data.[4][9]
Q3: How can I determine the optimal incubation time for my assay?
A3: The optimal incubation time is the point at which specific binding reaches a steady state. To determine this, you should perform a time-course experiment.[10] Incubate the reaction mixture (receptor source, radiolabeled ligand, and either buffer or unlabeled Indecainide) for various durations at your chosen temperature. It is recommended to perform these kinetic analyses at a radioligand concentration below the dissociation constant (Kd) if the signal strength is sufficient.[8] Plot the specific binding against time to identify when the binding plateaus.
Q4: What are the critical components of a binding assay buffer for this compound?
A4: A typical binding buffer should maintain a physiological pH (around 7.4) and ionic strength. Buffer composition can significantly impact protein stability and ligand binding.[11] Common components include a buffering agent (e.g., HEPES or Tris-HCl), salts (e.g., NaCl), and sometimes additives like BSA to reduce non-specific binding. It is crucial to keep the buffer composition consistent across all experiments to ensure reproducibility.
Q5: How stable is this compound in solution at different temperatures?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding (NSB) | 1. Inappropriate Temperature: Sub-optimal temperature can expose hydrophobic regions of the receptor or other proteins, leading to increased NSB.[14] 2. Excessive Radioligand Concentration: Using a radioligand concentration significantly above the Kd can increase NSB. 3. Inadequate Blocking: Insufficient blocking of non-specific sites on the membrane preparation or assay plate. 4. Sub-optimal Buffer Conditions: Incorrect pH or ionic strength can promote non-specific interactions.[11] | 1. Optimize Incubation Temperature: Test a range of temperatures (e.g., 4°C, room temperature, 37°C) to find the optimal balance between specific binding and NSB. 2. Use Appropriate Radioligand Concentration: Titrate the radioligand to a concentration at or below the Kd. 3. Improve Blocking: Add a blocking agent like Bovine Serum Albumin (BSA) to the assay buffer.[11] 4. Adjust Buffer Composition: Optimize the pH and salt concentration of your buffer. Increasing the salt concentration can sometimes reduce electrostatic NSB.[11][15] |
| Low Specific Binding Signal | 1. Incorrect Temperature: The binding affinity of Indecainide might be highly temperature-dependent. 2. Degraded Indecainide or Receptor: Improper storage or handling can lead to degradation. 3. Sub-optimal Incubation Time: The reaction may not have reached equilibrium. | 1. Test Different Temperatures: As the binding of some sodium channel blockers is enhanced at higher temperatures, consider running the assay at 37°C.[4] 2. Use Fresh Reagents: Prepare fresh solutions of Indecainide and use a fresh batch of your receptor preparation. 3. Perform a Time-Course Experiment: Ensure you are incubating for a sufficient duration to reach steady-state binding.[10] |
| Poor Reproducibility | 1. Temperature Fluctuations: Inconsistent temperature control between experiments is a common source of variability.[9][10] 2. Inconsistent Reagent Preparation: Variations in buffer composition or reagent concentrations. 3. Variable Incubation Times: Not adhering to a standardized incubation period. | 1. Strict Temperature Control: Use a calibrated incubator or water bath and ensure all components are equilibrated to the assay temperature before starting the reaction. 2. Standardize Protocols: Prepare large batches of buffers and reagents, and use standardized protocols for all assay steps.[10] 3. Precise Timing: Use a timer to ensure consistent incubation times for all samples. |
| Failure to Reach Saturation in Binding Curve | 1. Radioligand Depletion: A high concentration of receptor sites can deplete the free radioligand concentration. 2. Assay Temperature Affecting Kinetics: The association and dissociation rates may be slow at the chosen temperature, requiring a very long incubation time to reach equilibrium.[9] | 1. Reduce Receptor Concentration: Use a lower concentration of the membrane preparation or purified receptor. 2. Increase Incubation Time and/or Temperature: Try a longer incubation period. Increasing the temperature can sometimes accelerate the reaction towards equilibrium.[9] |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for this compound
This protocol is a representative example and should be optimized for your specific experimental conditions.
1. Reagents and Preparation:
- Membrane Preparation: Prepare cell membranes expressing the Nav1.5 sodium channel.
- Binding Buffer: 50 mM HEPES, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂.
- Radioligand: e.g., [³H]-Batrachotoxin or other suitable Nav1.5 channel ligand.
- Unlabeled Ligand: this compound, stock solution in binding buffer or DMSO.
- Wash Buffer: Ice-cold binding buffer.
2. Assay Procedure:
- Temperature Equilibration: Pre-warm/cool all reagents and assay plates to the desired experimental temperature (e.g., 25°C or 37°C).
- Reaction Mixture Preparation: In a 96-well plate, add the following in order:
- Binding Buffer
- Unlabeled this compound at various concentrations (for competition curve) or a high concentration for non-specific binding determination.
- Radioligand at a fixed concentration (typically at or below its Kd).
- Membrane preparation (initiate the binding reaction).
- Incubation: Incubate the plate at the chosen temperature for a pre-determined time to allow the binding to reach equilibrium.
- Termination of Binding: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the specific binding as a function of the log concentration of this compound.
- Fit the data using a non-linear regression model to determine the IC₅₀ (the concentration of Indecainide that inhibits 50% of specific binding).
- Calculate the equilibrium dissociation constant (Ki) for Indecainide using the Cheng-Prusoff equation.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Indecainide | C20H24N2O | CID 52195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperthermia Influences the Effects of Sodium Channel Blocking Drugs in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cold and warmth intensify pain-linked sodium channel gating effects and persistent currents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temperature dependence of the sodium channel gating kinetics in the node of Ranvier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A protocol to differentiate drug unbinding characteristics from cardiac sodium channel for proarrhythmia risk assessment | FDA [fda.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Impact of assay temperature on antibody binding characteristics in living cells: A case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. swordbio.com [swordbio.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemical stability of hydromorphone hydrochloride in patient-controlled analgesia injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Custom protein thermal stability assays | Eurofins Calixar [calixar.com]
- 15. Non-specific binding - SPRpages [sprpages.nl]
Technical Support Center: Controlling for pH Effects on Indecainide Hydrochloride Activity In Vitro
This technical support guide is intended for researchers, scientists, and drug development professionals investigating the in vitro activity of Indecainide Hydrochloride. It provides detailed information on the potential effects of pH on the activity of this Class Ic antiarrhythmic agent and offers guidance on how to control for these effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is pH an important factor to consider when studying this compound in vitro?
A1: The activity of many drugs, including local anesthetics and antiarrhythmics like Indecainide, can be influenced by pH. This compound is a weak base with a pKa of 10.4.[1] This means that the ratio of its charged (protonated) to uncharged (neutral) form is dependent on the pH of the surrounding solution. Both the charged and uncharged forms of local anesthetics can interact with sodium channels, but they may do so via different pathways and with different potencies.[2][3][4][5] Therefore, even small shifts in the pH of your experimental buffer can alter the effective concentration of the active form of the drug, leading to variability in your results.
Q2: How does pH affect the interaction of local anesthetic-like drugs with sodium channels?
A2: The prevailing model for the action of local anesthetics on sodium channels suggests two primary pathways for drug access to its binding site within the channel pore:
-
Hydrophobic pathway: The uncharged, lipid-soluble form of the drug can partition into the cell membrane and diffuse laterally to the binding site.
-
Hydrophilic pathway: The charged, water-soluble form of the drug can access the binding site from the intracellular side when the channel is in the open state.
Changes in extracellular pH can alter the proportion of the drug in its charged and uncharged forms, thereby influencing the dominant pathway and the rate of channel block. For instance, a more alkaline extracellular pH increases the fraction of the uncharged form, which can readily cross the cell membrane.[3][4] Conversely, a more acidic environment increases the proportion of the charged form.
Q3: What are the potential consequences of inadequate pH control in my experiments?
A3: Failure to adequately control pH can lead to a number of experimental issues, including:
-
Poor data reproducibility: If the pH of your solutions varies between experiments, you may observe significant differences in the measured activity of this compound.
-
Misinterpretation of results: You might incorrectly attribute changes in drug activity to other experimental variables when, in fact, they are due to uncontrolled pH fluctuations.
-
Inaccurate determination of IC50 values: The apparent potency of this compound can be skewed by the pH of the assay buffer.
Q4: What is the optimal pH range for in vitro studies with this compound?
A4: For most cardiac electrophysiology studies, it is recommended to maintain the extracellular pH at a physiological level, typically between 7.35 and 7.45.[6] The intracellular pH of cardiomyocytes is generally slightly lower, around 7.2.[7] It is crucial to select a buffer system that can effectively maintain the desired pH throughout your experiment.
Troubleshooting Guide
| Problem | Potential Cause Related to pH | Recommended Solution |
| Inconsistent or drifting electrophysiological recordings | Unstable pH of the extracellular or intracellular solution. This can be due to inadequate buffering capacity, CO2 exchange with the atmosphere (for bicarbonate-based buffers), or temperature fluctuations. | * Verify the pH of your solutions at the experimental temperature just before use. * Ensure your buffer has an adequate concentration and a pKa close to the desired pH. * If using a bicarbonate buffer, ensure continuous gassing with 5% CO2 to maintain pH stability. * Consider using a HEPES-based buffer, which is less sensitive to changes in CO2 tension. |
| Lower than expected potency of this compound (higher IC50) | The pH of the experimental solution is too acidic. An acidic environment will increase the proportion of the charged form of Indecainide, which may have reduced access to its binding site via the hydrophobic pathway. | * Carefully check and adjust the pH of your drug stock and final experimental solutions. * Prepare fresh buffers for each experiment to avoid pH drift over time. |
| Higher than expected potency of this compound (lower IC50) | The pH of the experimental solution is too alkaline. An alkaline environment will increase the proportion of the uncharged form of Indecainide, which can more readily cross the cell membrane to reach its binding site. | * Verify the calibration of your pH meter and electrodes. * Ensure accurate preparation of your buffer solutions. |
| Slow onset of drug effect | The pH of the extracellular solution is acidic. A lower pH reduces the concentration of the neutral form of the drug, which is thought to cross the membrane more rapidly to reach the sodium channel binding site.[3][4] | * Confirm that the pH of your superfusion solution is within the physiological range (7.35-7.45). |
Experimental Protocols
Preparation of a Standard HEPES-Buffered Extracellular Solution (pH 7.4)
-
To approximately 800 mL of high-purity water, add the following reagents in order, allowing each to dissolve completely before adding the next:
-
NaCl: 137 mM
-
KCl: 4 mM
-
CaCl2: 2 mM
-
MgCl2: 1 mM
-
HEPES: 10 mM
-
Glucose: 10 mM
-
-
Adjust the pH to 7.4 at your experimental temperature (e.g., 37°C) using a 1 M NaOH solution.
-
Bring the final volume to 1 L with high-purity water.
-
Filter the solution through a 0.22 µm filter before use.
Preparation of a Standard Bicarbonate-Buffered Extracellular Solution (Tyrode's Solution, pH 7.4)
-
To approximately 800 mL of high-purity water, add the following reagents:
-
NaCl: 135 mM
-
KCl: 5.4 mM
-
CaCl2: 1.8 mM
-
MgCl2: 1 mM
-
NaH2PO4: 0.33 mM
-
Glucose: 10 mM
-
-
While stirring, slowly add NaHCO3 to a final concentration of 24 mM.
-
Gas the solution continuously with a mixture of 95% O2 / 5% CO2.
-
Adjust the pH to 7.4 at the experimental temperature by varying the CO2 tension.
-
Bring the final volume to 1 L with high-purity water.
-
The solution must be continuously gassed with 95% O2 / 5% CO2 to maintain the pH.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C20H25ClN2O | [8] |
| Molecular Weight | 344.9 g/mol | [8] |
| pKa (Strongest Basic) | 10.4 | [1] |
| LogP | 3.11 | [9] |
| Water Solubility | 1.88 mg/L | [9] |
Table 2: Composition of Common Extracellular Buffers for Cardiac Electrophysiology
| Component | HEPES-Buffered Saline (mM) | Tyrode's Solution (mM) |
| NaCl | 137 | 135 |
| KCl | 4 | 5.4 |
| CaCl2 | 2 | 1.8 |
| MgCl2 | 1 | 1 |
| NaH2PO4 | - | 0.33 |
| Glucose | 10 | 10 |
| HEPES | 10 | - |
| NaHCO3 | - | 24 |
| pH | 7.4 (adjusted with NaOH) | 7.4 (maintained with 5% CO2) |
Visualizations
Caption: Ionization equilibrium of this compound at different pH values.
Caption: Workflow for troubleshooting pH-related issues in in vitro experiments.
Caption: Putative interaction of Indecainide and H+ ions with the sodium channel.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Local anesthetics. Effect of pH on use-dependent block of sodium channels in frog muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. The pH-dependent rate of action of local anesthetics on the node of Ranvier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro ion channel profile and ex vivo cardiac electrophysiology properties of the R(-) and S(+) enantiomers of hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C20H25ClN2O | CID 52194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Indecainide | C20H24N2O | CID 52195 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Electrophysiological Effects of Indecainide Hydrochloride and Quinidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological properties of Indecainide Hydrochloride, a Class Ic antiarrhythmic agent, and Quinidine, a Class Ia antiarrhythmic agent. The information presented is based on published experimental data to assist researchers and drug development professionals in understanding the distinct mechanisms and effects of these two compounds.
Mechanism of Action and Electrophysiological Profile
This compound and Quinidine both exert their primary antiarrhythmic effects by blocking the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential. However, their differing classifications as Class Ic and Class Ia agents, respectively, stem from their distinct interactions with other ion channels and the resulting electrophysiological consequences.
This compound is a potent blocker of the fast sodium channel with slow dissociation kinetics.[1][2] This leads to a marked, rate-dependent depression of the maximum rate of rise of the action potential upstroke (Vmax) and a slowing of conduction in cardiac tissues.[1] Notably, Indecainide has minimal effect on the duration of the action potential and, consequently, does not significantly alter the QT interval.[3]
Quinidine , in contrast, exhibits intermediate dissociation kinetics from the sodium channel.[4] In addition to its sodium channel blocking activity, Quinidine also blocks several repolarizing potassium currents, including the rapid and slow components of the delayed rectifier potassium current (IKr and IKs), the inward rectifier potassium current (IK1), and the transient outward potassium current (Ito).[4][5][6] This potassium channel blockade leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP), which is reflected in a prolongation of the QT interval on the electrocardiogram (ECG).[4]
Quantitative Comparison of Electrophysiological Effects
The following tables summarize the quantitative effects of this compound and Quinidine on key electrophysiological parameters, as reported in preclinical and clinical studies.
Table 1: In Vitro Electrophysiological Effects on Canine Purkinje Fibers
| Parameter | This compound | Quinidine |
| Vmax (Maximum Upstroke Velocity) | Decreased[1] | Decreased[7][8] |
| Action Potential Duration (APD) | Decreased[1] | Prolonged[7][9] |
| Effective Refractory Period (ERP) | Decreased[1] | Prolonged |
| Primary Ion Channel(s) Blocked | Fast Na+ Channel (INa)[1][2] | Fast Na+ Channel (INa), K+ Channels (IKr, IKs, IK1, Ito)[4] |
Data sourced from studies on isolated canine Purkinje fibers.
Table 2: In Vivo Electrophysiological Effects in Humans (ECG)
| Parameter | This compound | Quinidine |
| PR Interval | Prolonged[3] | Unchanged or slightly prolonged |
| QRS Duration | Prolonged[3] | Unchanged or slightly prolonged |
| QTc Interval | No significant change[3] | Prolonged |
Data from a comparative clinical study in patients with ventricular arrhythmias.
Experimental Protocols
Intracellular Microelectrode Recording in Canine Purkinje Fibers
This protocol is a standard method for assessing the effects of antiarrhythmic drugs on the action potential characteristics of isolated cardiac tissue.
Methodology:
-
Tissue Preparation: Hearts are excised from anesthetized dogs, and free-running Purkinje fibers are dissected from the ventricles. The fibers are then mounted in a tissue bath and superfused with Tyrode's solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Electrophysiological Recording: Glass microelectrodes filled with 3 M KCl are used to impale the Purkinje fibers. The transmembrane potential is recorded using a high-impedance amplifier.
-
Stimulation: The preparations are stimulated at a constant cycle length (e.g., 1 Hz) using bipolar electrodes.
-
Drug Application: After a stabilization period, this compound or Quinidine is added to the superfusate at desired concentrations.
-
Data Analysis: The following parameters are measured before and after drug application: resting membrane potential, action potential amplitude, Vmax (electronically differentiated from the action potential upstroke), action potential duration at 50% and 90% repolarization (APD50 and APD90), and the effective refractory period (ERP).
Whole-Cell Voltage-Clamp for Ion Channel Analysis
This technique allows for the direct measurement of ionic currents across the cell membrane, providing detailed information about a drug's interaction with specific ion channels.
Methodology:
-
Cell Isolation: Single cardiac myocytes are enzymatically isolated from ventricular tissue (e.g., rabbit or guinea pig).
-
Patch-Clamp Recording: A glass micropipette with a tip diameter of ~1 µm is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of total membrane current.
-
Voltage Protocols: Specific voltage-clamp protocols are applied to isolate and measure individual ionic currents (e.g., INa, IKr, IKs). For example, to measure INa, the cell is held at a negative potential and then rapidly depolarized.
-
Drug Application: The drug of interest is applied to the extracellular solution, and the changes in the target ionic currents are recorded.
-
Data Analysis: The concentration-response relationship for the drug's block of each ion channel is determined to calculate the IC50 value (the concentration at which 50% of the current is inhibited).
Visualizing Mechanisms of Action and Experimental Workflow
Caption: A diagram illustrating the distinct ion channel targets of Indecainide and Quinidine and their effects on the cardiac action potential.
Caption: A flowchart depicting a comprehensive experimental approach for comparing the electrophysiological effects of two antiarrhythmic drugs.
References
- 1. Electrophysiological studies of this compound, a new antiarrhythmic agent, in canine cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Indecainide: effects on arrhythmias, electrophysiology, and cardiovascular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Drug-induced Inhibition and Trafficking Disruption of ion Channels: Pathogenesis of QT Abnormalities and Drug-induced Fatal Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of extracellular K+ concentrations on quinidine-induced K+ current inhibition in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH-dependent electrophysiological effects of quinidine and lidocaine on canine cardiac purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of quinidine on the transmembrane potentials of young and adult canine cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinidine-induced action potential prolongation, early afterdepolarizations, and triggered activity in canine Purkinje fibers. Effects of stimulation rate, potassium, and magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Indecainide Hydrochloride's Target Engagement: A Comparative Guide for Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Indecainide Hydrochloride and other Class Ic antiarrhythmic agents, focusing on the validation of their engagement with the voltage-gated sodium channel Nav1.5 (encoded by the SCN5A gene) in a cellular context. This document outlines key experimental data, detailed protocols for cellular electrophysiology assays, and visual representations of the underlying mechanisms and workflows.
Comparative Analysis of Nav1.5 Inhibition
This compound is a Class Ic antiarrhythmic agent that exerts its therapeutic effect by blocking cardiac voltage-gated sodium channels.[1][2] Its primary target is the Nav1.5 channel, which is responsible for the rapid depolarization phase of the cardiac action potential.[3][4] To quantitatively assess and compare the potency of Indecainide and its alternatives, whole-cell patch-clamp electrophysiology is the gold-standard method.[1] This technique allows for the direct measurement of ion channel currents in cells heterologously expressing the target of interest, such as Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably transfected with the SCN5A gene.
| Drug | Drug Class | Cell Line | Assay Platform | IC50 (µM) for Nav1.5 Block | Reference |
| This compound | Ic | - | - | Data not available in cellular assays; demonstrated Vmax reduction in cardiac tissue at 1-3 µM | [1] |
| Flecainide | Ic | HEK-293 | Automated Patch-Clamp | 5.5 - 10.7 | [5][6] |
| Mexiletine | Ib | HEK-293 | Automated Patch-Clamp | 47.0 - 67.2 | [5][6] |
Note: IC50 values for ion channel blockers can vary depending on the specific experimental conditions, including the voltage protocol used, holding potential, and temperature.
Experimental Protocols
Automated Whole-Cell Patch-Clamp Electrophysiology for Nav1.5
This protocol provides a generalized procedure for determining the potency of sodium channel blockers using an automated patch-clamp system.
1. Cell Preparation:
-
Cell Line: HEK-293 or CHO cells stably expressing the human Nav1.5 channel (SCN5A).
-
Culture: Cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and a selection antibiotic to maintain channel expression.
-
Harvesting: On the day of the experiment, cells are detached from the culture flask using a gentle dissociation reagent (e.g., Accutase).
-
Cell Suspension: The detached cells are washed and resuspended in an extracellular solution to the desired concentration (e.g., 5 x 10^6 cells/mL).
2. Solutions:
-
Intracellular Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 5 D-Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
3. Automated Patch-Clamp Procedure:
-
System Initialization: The automated patch-clamp system (e.g., QPatch, Patchliner, or SyncroPatch) is initialized according to the manufacturer's instructions.
-
Cell Loading: The prepared cell suspension is loaded into the system's cell hotel.
-
Patching: The system automatically positions a planar patch-clamp chip and aspirates a single cell to form a giga-ohm seal. Whole-cell configuration is achieved by applying a brief suction pulse to rupture the cell membrane.
-
Voltage Protocol: A voltage-clamp protocol is applied to elicit Nav1.5 currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then applying a depolarizing step (e.g., to -20 mV) to activate the channels.
-
Compound Application: The test compound (e.g., this compound) is prepared in the extracellular solution at various concentrations. The system perfuses the cell with the compound solutions in a cumulative or non-cumulative manner.
-
Data Acquisition: The resulting sodium currents are recorded and digitized. The peak inward current is measured at each compound concentration.
4. Data Analysis:
-
The peak sodium current at each concentration is normalized to the baseline current (before compound application).
-
The normalized data is plotted against the compound concentration, and a concentration-response curve is fitted using a suitable equation (e.g., the Hill equation) to determine the IC50 value.
Visualizing the Process
To better understand the underlying biology and experimental procedures, the following diagrams have been generated.
Caption: Signaling pathway of the Nav1.5 sodium channel and the inhibitory action of Indecainide.
Caption: Experimental workflow for automated patch-clamp electrophysiology.
Caption: Logical relationship for comparing Indecainide and alternatives.
References
- 1. Electrophysiological studies of this compound, a new antiarrhythmic agent, in canine cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 5. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Investigating the Off-Target Effects of Indecainide Hydrochloride on Other Ion Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of Indecainide Hydrochloride, a Class Ic antiarrhythmic agent. Due to the limited availability of direct quantitative data for Indecainide's off-target interactions, this document utilizes data from Flecainide, another potent Class Ic antiarrhythmic, as a representative comparator to infer potential off-target activities. The primary mechanism of action for Class Ic antiarrhythmics is the potent blockade of the cardiac fast sodium channel, Nav1.5. However, interactions with other ion channels can lead to unintended side effects and are a critical aspect of safety pharmacology.
Executive Summary
This compound's primary therapeutic action is the blockade of cardiac sodium channels. While direct and comprehensive screening data for its off-target effects on other ion channels are not widely published, analysis of the closely related Class Ic agent, Flecainide, reveals potential interactions with key cardiac potassium and calcium channels. These off-target effects, though generally occurring at higher concentrations than the therapeutic dose for sodium channel blockade, are crucial for a complete understanding of the drug's pharmacological profile. This guide presents a summary of these potential off-target effects, detailed experimental methodologies for their investigation, and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Comparison of Ion Channel Inhibition
The following table summarizes the inhibitory concentrations (IC50) of Flecainide on its primary target, the Nav1.5 sodium channel, and key off-target ion channels. This data serves as a surrogate to understand the potential off-target profile of this compound.
| Ion Channel | Primary Function | Flecainide IC50 | Potential Clinical Implication of Blockade |
| Nav1.5 (SCN5A) | Cardiac action potential upstroke | ~345 µM[1] | Antiarrhythmic effect (primary target) |
| hERG (KCNH2) | Cardiac repolarization | ~1.5 µM[1] | QT prolongation, risk of Torsades de Pointes |
| L-type Calcium (Cav1.2) | Cardiac contraction and plateau phase of action potential | ~20 µM[2] | Negative inotropic effects |
| Ryanodine Receptor 2 (RyR2) | Sarcoplasmic reticulum calcium release | ~2 µM[1] | Altered intracellular calcium handling |
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and the process of their investigation, the following diagrams are provided.
Experimental Protocols
The investigation of off-target effects of compounds like this compound on ion channels is primarily conducted using the whole-cell patch-clamp electrophysiology technique . This method allows for the direct measurement of ion flow through specific channels in the membrane of a single cell.
Objective:
To determine the concentration-dependent inhibitory effect of this compound on specific ion channels (e.g., hERG, L-type calcium channels) and to calculate the IC50 value.
Materials:
-
Cell Line: A stable cell line expressing the human version of the target ion channel (e.g., HEK293 cells stably expressing hERG).
-
Solutions:
-
External Solution (Tyrode's solution): Containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution: Containing (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 EGTA, and 10 HEPES, adjusted to pH 7.2 with KOH.
-
This compound Stock Solution: Prepared in a suitable solvent (e.g., DMSO or water) at a high concentration (e.g., 10 mM) and serially diluted to the final test concentrations in the external solution.
-
-
Equipment:
-
Patch-clamp amplifier and data acquisition system.
-
Inverted microscope.
-
Micromanipulators.
-
Perfusion system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Methodology:
-
Cell Culture: Culture the cells expressing the target ion channel under standard conditions. On the day of the experiment, prepare a dish of sparsely grown cells for recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to form micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Under the microscope, carefully guide the micropipette to the surface of a single, healthy-looking cell. Apply gentle suction to form a high-resistance "giga-seal" (resistance > 1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration. This allows for electrical access to the entire cell and control of the intracellular environment.
-
Voltage Clamp and Recording:
-
Clamp the cell membrane potential at a holding potential where the target channels are predominantly in a closed state (e.g., -80 mV for hERG channels).
-
Apply a specific voltage-clamp protocol to elicit the ionic current of interest. For example, for hERG channels, a depolarizing step to +20 mV followed by a repolarizing step to -50 mV is used to elicit the characteristic tail current.
-
Record baseline currents in the absence of the drug.
-
-
Drug Application:
-
Using a perfusion system, apply the external solution containing a known concentration of this compound to the cell.
-
Allow the drug effect to reach a steady state (typically 3-5 minutes).
-
Record the ionic currents in the presence of the drug.
-
Repeat this process for a range of concentrations to establish a concentration-response relationship.
-
-
Data Analysis:
-
Measure the amplitude of the specific ionic current (e.g., the peak of the hERG tail current) before and after the application of each drug concentration.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a Hill equation to determine the IC50 value.
-
Conclusion
While this compound is a potent and effective blocker of the cardiac sodium channel Nav1.5, this guide highlights the potential for off-target interactions with other critical cardiac ion channels. The data from the comparator compound, Flecainide, suggests that at concentrations higher than the therapeutic range for sodium channel blockade, there may be inhibitory effects on hERG potassium channels and L-type calcium channels. These potential off-target activities underscore the importance of comprehensive ion channel screening during the drug development process to fully characterize the safety and pharmacological profile of new chemical entities. The experimental protocols detailed herein provide a standard methodology for conducting such crucial preclinical safety assessments.
References
A Comparative Analysis of the Binding Kinetics of Indecainide Hydrochloride and Other Class IC Antiarrhythmic Drugs on the Cardiac Sodium Channel (Nav1.5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the binding kinetics of Indecainide Hydrochloride and other Class IC antiarrhythmic drugs targeting the voltage-gated cardiac sodium channel, Nav1.5. The information presented herein is intended to support research and development efforts in the field of cardiology and pharmacology by offering a detailed, data-driven comparison of these critical therapeutic agents.
Introduction to Class IC Antiarrhythmic Drugs
Class IC antiarrhythmic agents are potent sodium channel blockers characterized by their slow association with and dissociation from the Nav1.5 channel.[1][2][3][4] This kinetic profile leads to a significant depression of the maximum rate of depolarization (Vmax) of the cardiac action potential, resulting in marked slowing of conduction in atrial and ventricular muscle as well as the His-Purkinje system.[5][6] These drugs are primarily utilized in the management of supraventricular and ventricular arrhythmias.[5][7] The efficacy and potential proarrhythmic risk of these drugs are intrinsically linked to their binding and unbinding kinetics with the various states (resting, open, and inactivated) of the Nav1.5 channel.[1][6]
Comparative Binding Kinetics
The following table summarizes the available quantitative data on the binding kinetics of this compound and other prominent Class IC drugs with the Nav1.5 channel. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the presented data is a compilation from various sources.
| Drug | Association Rate Constant (kon) (M⁻¹s⁻¹) | Dissociation Rate Constant (koff) (s⁻¹) | Dissociation Time Constant (τ_off) (s) | Affinity (KD or IC50) (µM) | Channel State Preference |
| This compound | Data not available | Data not available | Slow | Data not available | Activated/Inactivated |
| Flecainide | 1.49 x 10⁷ | 12.2 | Slow (recovery τ = 81 ± 3 s)[8] | 0.61 (open state)[8]; KD = 11 (open state)[8]; IC50 = 7.4 (use-dependent)[8]; IC50 = 345 (resting)[8] | Open/Activated[8] |
| Propafenone | Binds slowly | Dissociates slowly | Slow | Data not available for Nav1.5 | Open/Inactivated[5][9][10] |
| Moricizine | Data not available | Slow dissociation kinetics | Slow | Data not available | Inactivated |
| Lorcainide | Data not available | Data not available | Slow | Data not available | Activated/Inactivated |
Note: The binding kinetics of Class IC drugs are highly dependent on the state of the sodium channel (resting, open, or inactivated) and the frequency of channel activation (use-dependence). The slow dissociation is a hallmark of this class, leading to a cumulative block at faster heart rates.[1][2][3]
Experimental Protocols
The binding kinetics of Class IC antiarrhythmic drugs are primarily determined using electrophysiological techniques, with the whole-cell patch-clamp method being the gold standard.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the ionic currents flowing through the Nav1.5 channels in the presence and absence of the drug and to determine the on- and off-rates of drug binding.
Methodology:
-
Cell Preparation: Human embryonic kidney (HEK293) cells or other suitable cell lines are stably or transiently transfected with the gene encoding the human Nav1.5 alpha subunit.
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
Borosilicate glass micropipettes with a resistance of 1-3 MΩ are filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 10 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
-
The external solution (extracellular bath) contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocols:
-
State-dependent block: To assess the affinity for different channel states, holding potentials are varied. For example, a holding potential of -120 mV is used to study the resting state, while depolarizing pre-pulses are used to induce open and inactivated states.
-
Use-dependent block: A train of depolarizing pulses at a specific frequency (e.g., 1-10 Hz) is applied to the cell to measure the cumulative block of the sodium current.
-
Recovery from block (dissociation): After inducing block, the time course of recovery is measured by applying test pulses at varying intervals from a hyperpolarized holding potential.
-
-
Data Analysis:
-
The time course of the current decay during a depolarizing pulse in the presence of the drug is fitted with an exponential function to determine the apparent on-rate (kon).
-
The time course of current recovery after drug washout or following a train of pulses is fitted to determine the off-rate (koff) or the dissociation time constant (τ_off).
-
The equilibrium dissociation constant (KD) can be calculated as koff/kon. The half-maximal inhibitory concentration (IC50) is determined from concentration-response curves.
-
Experimental Workflow for Determining Binding Kinetics
Caption: Workflow of a typical patch-clamp experiment for kinetic analysis.
Signaling Pathway
Class IC antiarrhythmic drugs exert their therapeutic effect by directly interacting with the pore-forming α-subunit of the voltage-gated sodium channel Nav1.5. This interaction inhibits the influx of sodium ions (I_Na) that is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.
Mechanism of Action of Class IC Drugs on the Cardiac Action Potential
Caption: Signaling pathway of Class IC drugs targeting the Nav1.5 channel.
Conclusion
The binding kinetics of Class IC antiarrhythmic drugs, particularly their slow dissociation from the Nav1.5 channel, are a defining characteristic that dictates their clinical efficacy and use-dependence. While quantitative kinetic data for this compound, Propafenone, and Lorcainide on the Nav1.5 channel remain to be fully elucidated in comparative studies, the available information underscores the slow-binding and unbinding properties that are typical of this class. Further research providing direct comparisons of the association and dissociation rate constants of all Class IC drugs under standardized conditions would be invaluable for a more nuanced understanding of their structure-activity relationships and for the development of safer and more effective antiarrhythmic therapies.
References
- 1. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. A protocol to differentiate drug unbinding characteristics from cardiac sodium channel for proarrhythmia risk assessment | FDA [fda.gov]
- 4. youtube.com [youtube.com]
- 5. brainkart.com [brainkart.com]
- 6. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 7. drugs.com [drugs.com]
- 8. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. State-dependent block of human cardiac hNav1.5 sodium channels by propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Open State Structure and Pore Gating Mechanism of the Cardiac Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to the Metabolism and Efficacy of Indecainide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the metabolism and efficacy of Indecainide Hydrochloride, a class Ic antiarrhythmic agent. The information is compiled from preclinical and clinical studies to aid in the understanding of its pharmacokinetic and pharmacodynamic properties across different species.
Executive Summary
Cross-Species Metabolism and Pharmacokinetics
This compound is well-absorbed orally across the studied species, with peak plasma levels generally observed within two hours.[1] However, its plasma half-life and primary route of excretion show considerable variation.
Table 1: Comparative Pharmacokinetics of this compound
| Parameter | Mouse | Rat | Dog | Monkey | Human |
| Peak Plasma Level | < 2 hours | < 2 hours | < 2 hours | < 2 hours | ~1-2 hours |
| Plasma Half-life (oral) | Considerably shorter than other species | 3-5 hours | 3-5 hours (dose-dependent) | 3-5 hours | 7.1-14.2 hours[2] |
| Primary Route of Excretion | Fecal | Fecal (50% excreted in bile, subject to enterohepatic circulation) | Urinary | Not specified | Renal and Hepatic |
Metabolic Pathways:
Detailed metabolite profiling of Indecainide in preclinical species (mice, rats, dogs, and monkeys) is not extensively reported in the available literature. In humans, the major metabolite has been identified as desisopropyl indecainide . The metabolic pathways in other species have not been fully elucidated in the reviewed studies. Fecal elimination is the primary route of excretion in rats and mice, suggesting significant biliary excretion and metabolism, while urinary elimination is predominant in dogs.[1]
Caption: Primary known metabolic pathway of Indecainide in humans.
Cross-Species Efficacy
The antiarrhythmic efficacy of Indecainide has been primarily evaluated in canine models and human clinical trials.
Efficacy in Canine Models:
Indecainide has demonstrated efficacy in suppressing ventricular arrhythmias in dogs in various experimental models.
-
Electrophysiological Effects: In isolated canine cardiac tissues, Indecainide decreases the maximal rate of rise of phase 0 (Vmax), conduction velocity, and the effective refractory period in Purkinje fibers. In papillary muscle, it decreases Vmax without altering the action potential duration. These effects are characteristic of a class I antiarrhythmic agent.
-
Ouabain-Induced Arrhythmia: Intravenous administration of Indecainide has been shown to convert ouabain-induced ventricular arrhythmias to sinus rhythm in dogs.
-
Coronary Artery Occlusion-Induced Arrhythmia: In a canine model of arrhythmia induced by coronary artery occlusion, Indecainide was effective in converting the arrhythmia to sinus rhythm.
Table 2: Efficacy of this compound in Canine Arrhythmia Models
| Arrhythmia Model | Species | Key Findings |
| Isolated Cardiac Tissue | Dog | Decreased Vmax and conduction velocity. |
| Ouabain-Induced Arrhythmia | Dog | Conversion to sinus rhythm. |
| Coronary Artery Occlusion | Dog | Conversion to sinus rhythm. |
Efficacy in Humans:
Clinical trials in humans have demonstrated the efficacy of Indecainide in suppressing ventricular ectopic depolarizations.
-
Oral Indecainide therapy (50-100 mg three times daily) resulted in a significant reduction (≥80%) in ventricular ectopic depolarizations in a majority of patients.[2]
-
It was also effective in reducing or eliminating non-sustained ventricular tachycardia.[2]
-
Indecainide prolongs the PR and QRS intervals on the electrocardiogram (ECG) without affecting the QTc interval.[2]
Table 3: Efficacy of this compound in Human Clinical Trials
| Efficacy Endpoint | Dosage | Outcome |
| Reduction in Ventricular Ectopic Depolarizations | 50-100 mg TID (oral) | ≥80% reduction in 8 out of 10 patients.[2] |
| Reduction in Non-sustained Ventricular Tachycardia | 50-100 mg TID (oral) | 100% elimination in 5 out of 7 patients.[2] |
| ECG Effects | Optimal oral dosage | Prolongation of PR and QRS intervals.[2] |
Experimental Protocols
1. In Vitro Metabolism: Liver Microsome Stability Assay
This assay is used to determine the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its hepatic clearance.
-
Materials: Liver microsomes from the species of interest (e.g., rat, dog, monkey, human), NADPH regenerating system, test compound (this compound), and a control compound.
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in a suitable buffer.
-
Add this compound to the reaction mixture to initiate the metabolic reaction.
-
Incubate the mixture at 37°C.
-
At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a cold organic solvent).
-
Analyze the concentration of the remaining parent compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the rate of disappearance of the parent compound to determine its in vitro half-life and intrinsic clearance.
-
Caption: Workflow for an in vitro liver microsome stability assay.
2. In Vivo Efficacy: Ouabain-Induced Arrhythmia Model in Dogs
This model is used to evaluate the antiarrhythmic potential of a drug against ventricular arrhythmias induced by a cardiac glycoside.
-
Animals: Healthy adult mongrel dogs.
-
Procedure:
-
Anesthetize the dogs and monitor their ECG and blood pressure continuously.
-
Administer a continuous intravenous infusion of ouabain until a stable ventricular arrhythmia is induced.
-
Once the arrhythmia is established, administer this compound intravenously at different dose levels.
-
Observe the ECG for the conversion of the ventricular arrhythmia to a normal sinus rhythm.
-
Record the dose of Indecainide required to achieve arrhythmia conversion and the duration of the antiarrhythmic effect.
-
Caption: Experimental workflow for the ouabain-induced arrhythmia model in dogs.
Mechanism of Action
This compound is a class Ic antiarrhythmic agent. Its primary mechanism of action is the blockade of fast sodium channels (Nav1.5) in the cardiac myocytes.
Caption: Simplified signaling pathway of Indecainide's mechanism of action.
Conclusion
This comparative guide highlights the significant species-dependent differences in the metabolism and elimination of this compound. While efficacy in suppressing ventricular arrhythmias has been established in dogs and humans, the lack of comprehensive metabolite profiling in preclinical species and the absence of direct comparative efficacy studies across multiple species represent key knowledge gaps. The provided experimental protocols can serve as a foundation for designing future studies to further elucidate the cross-species pharmacology of this compound. Researchers and drug development professionals should consider these species-specific variations when extrapolating preclinical data to human clinical scenarios.
References
Preclinical Insights into the Interaction of Indecainide Hydrochloride with Cardiac Glycosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical data available on the interaction between indecainide hydrochloride, a Class IC antiarrhythmic agent, and cardiac glycosides. The information is intended to support further research and drug development efforts by presenting existing experimental data, outlining detailed methodologies, and visualizing potential mechanisms of action.
Pharmacodynamic Interactions: Efficacy of Indecainide in Cardiac Glycoside-Induced Arrhythmias
Preclinical studies have demonstrated the efficacy of this compound in terminating arrhythmias induced by cardiac glycosides. The primary available data comes from studies using ouabain, a potent cardiac glycoside, to induce ventricular arrhythmias in animal models.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a pivotal preclinical study investigating the effect of indecainide on ouabain-induced arrhythmias.
| Animal Model | Arrhythmogenic Agent | Indecainide Infusion Rate | Effective Indecainide Dose (IV) to Convert to Sinus Rhythm | Corresponding Plasma Concentration at Conversion |
| Dog | Ouabain | 100 µg/kg/min | 0.7 ± 0.1 mg/kg | 1.7 ± 0.2 µg/mL |
| Dog | Ouabain | 20 µg/kg/min | 0.4 ± 0.1 mg/kg | 0.4 ± 0.2 µg/mL |
Data extracted from Holland et al. (1989).
Pharmacokinetic Interactions: A Data Gap and Potential Mechanisms
A thorough review of the available preclinical literature reveals a significant gap in direct experimental data on the pharmacokinetic interactions between this compound and cardiac glycosides like digoxin or ouabain. No dedicated preclinical studies measuring the impact of co-administration on the plasma concentrations, distribution, metabolism, or clearance of either indecainide or the cardiac glycoside have been identified.
However, based on the known pharmacokinetic profiles of other Class IC antiarrhythmic drugs, a potential for interaction can be postulated. Drugs such as flecainide and propafenone have been shown to increase plasma digoxin levels.[1][2] The primary mechanism for this interaction is the inhibition of P-glycoprotein (P-gp), a drug efflux transporter responsible for the renal secretion of digoxin.[3] Since many drugs within the same therapeutic class share common metabolic and transport pathways, it is plausible that indecainide could also inhibit P-gp, thereby increasing the systemic exposure of co-administered cardiac glycosides. This potential interaction warrants further preclinical investigation to determine its clinical significance.
Experimental Protocols
Pharmacodynamic Interaction: Ouabain-Induced Arrhythmia Model in Dogs
This protocol is a detailed methodology based on the study by Holland et al. (1989) for assessing the efficacy of an antiarrhythmic agent in a cardiac glycoside-induced arrhythmia model.
1. Animal Model:
-
Species: Mongrel dogs of either sex.
-
Anesthesia: Anesthesia is induced and maintained to ensure a stable hemodynamic state.
2. Surgical Preparation and Monitoring:
-
Catheterization: A femoral vein is cannulated for drug administration, and a femoral artery is cannulated for continuous blood pressure monitoring.
-
Electrocardiogram (ECG): Standard limb leads are used to continuously monitor cardiac rhythm.
3. Arrhythmia Induction:
-
Ouabain Administration: Ouabain is administered intravenously. A typical dose to induce a stable ventricular arrhythmia is in the range of 40-60 µg/kg. The infusion should be administered slowly, and the ECG closely monitored until a sustained ventricular tachycardia is established.
4. Test Article Administration (this compound):
-
Route of Administration: Intravenous infusion.
-
Dosing Regimen: Once a stable arrhythmia is present for a defined period (e.g., 30 minutes), the infusion of this compound is initiated. The infusion can be administered at varying rates (e.g., 20 µg/kg/min and 100 µg/kg/min) to assess dose-dependent effects.
-
Endpoint: The infusion is continued until the ventricular arrhythmia is converted to a stable sinus rhythm, or for a predetermined maximum duration.
5. Data Collection and Analysis:
-
Hemodynamic Parameters: Record mean arterial pressure and heart rate at baseline, during arrhythmia, and throughout the indecainide infusion.
-
ECG Analysis: Continuously record the ECG to determine the time to conversion to sinus rhythm.
-
Blood Sampling: Collect blood samples at baseline and at the point of arrhythmia conversion to determine the plasma concentration of indecainide.
-
Statistical Analysis: Compare the effective dose and plasma concentration of indecainide at different infusion rates.
Visualizing Mechanisms and Workflows
Signaling Pathway of Cardiac Glycoside Action
Caption: Mechanism of cardiac glycoside-induced inotropy.
Experimental Workflow for Pharmacodynamic Interaction Study
Caption: Workflow for assessing indecainide's effect on ouabain-induced arrhythmia.
Potential Pharmacokinetic Interaction Pathway
Caption: Hypothesized P-gp mediated interaction between indecainide and digoxin.
References
- 1. Digoxin and Flecainide Interaction: Clinical Risks and Management | empathia.ai [empathia.ai]
- 2. Digoxin and Propafenone Interaction: Clinical Risks and Management | empathia.ai [empathia.ai]
- 3. The digoxin-propafenone interaction: characterization of a mechanism using renal tubular cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Indecainide Hydrochloride and Calcium Channel Blockers on Cardiac Ion Channel Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophysiological effects of Indecainide Hydrochloride, a Class Ic antiarrhythmic agent, and classical calcium channel blockers, representing Class IV antiarrhythmic drugs. The focus is on their distinct mechanisms of action on cardiac ion channels, supported by experimental data and detailed methodologies.
Introduction to Antiarrhythmic Drug Classes
Cardiac arrhythmias, or irregular heartbeats, are often managed pharmacologically by targeting the ion channels that govern the cardiac action potential. The Vaughan Williams classification system categorizes antiarrhythmic drugs based on their primary mechanism of action.[1][2][3][4] this compound falls under Class I, which are sodium channel blockers.[2][5][6] In contrast, drugs that primarily target calcium channels are classified as Class IV antiarrhythmics.[1][4] This guide will use Verapamil as a representative Class IV agent for comparison.
Mechanism of Action: A Tale of Two Channels
This compound: A Potent Sodium Channel Blocker
This compound's primary antiarrhythmic effect is achieved through the potent blockade of fast sodium channels (Nav1.5) in cardiac myocytes.[5][7] This action reduces the rapid influx of sodium ions during Phase 0 of the cardiac action potential, leading to several key electrophysiological changes:
-
Decreased Rate of Depolarization: By blocking sodium channels, Indecainide slows the maximum rate of depolarization (Vmax) of the action potential.[7]
-
Slowed Conduction Velocity: The reduced rate of depolarization translates to a slower conduction of the electrical impulse through non-nodal cardiac tissues like the atria, ventricles, and Purkinje fibers.[7]
-
Minimal Effect on Action Potential Duration: As a Class Ic agent, Indecainide has minimal to no effect on the duration of the action potential (APD) and the effective refractory period (ERP).[1][2][6]
While some Class Ic antiarrhythmics have been shown to have secondary effects on L-type calcium channels, contributing to negative inotropic properties, the primary and defining mechanism of action for Indecainide remains the blockade of sodium channels.[8][9]
Verapamil: A Prototypical Calcium Channel Blocker
Verapamil, a Class IV antiarrhythmic, exerts its effects by blocking L-type calcium channels.[1][10][11] These channels are crucial for the action potentials in the sinoatrial (SA) and atrioventricular (AV) nodes, as well as for the plateau phase of the ventricular action potential.[12][13] The key effects of Verapamil include:
-
Slowed Nodal Conduction: By blocking calcium channels in the SA and AV nodes, Verapamil slows the heart rate (negative chronotropy) and prolongs the conduction time through the AV node (negative dromotropy).[12]
-
Decreased Myocardial Contractility: The influx of calcium through L-type channels is a critical trigger for calcium-induced calcium release from the sarcoplasmic reticulum, which initiates muscle contraction. By inhibiting this influx, Verapamil reduces the force of myocardial contraction (negative inotropy).[10]
-
Shortened Plateau Phase: In ventricular myocytes, the blockade of the inward calcium current during Phase 2 of the action potential can lead to a shortening of the action potential duration.[14]
Comparative Electrophysiological Data
The following tables summarize the key electrophysiological effects of this compound and Verapamil based on available experimental data.
| Parameter | This compound (Class Ic) | Verapamil (Class IV) |
| Primary Target | Fast Sodium Channels (Nav1.5) | L-type Calcium Channels |
| Effect on Vmax (Phase 0) | Markedly Decreased | No significant effect in fast-response cells; decreased in slow-response cells |
| Effect on Conduction Velocity | Markedly Decreased | Decreased, primarily at the AV node |
| Effect on Action Potential Duration (APD) | No significant change | Shortened in ventricular myocytes |
| Effect on Effective Refractory Period (ERP) | No significant change | Prolonged at the AV node |
| Effect on Heart Rate | Minimal direct effect | Decreased |
| Effect on Myocardial Contractility | Minimal to slight decrease[8] | Markedly Decreased |
Table 1: Comparative Electrophysiological Effects
| Drug | Concentration | Species/Tissue | Observed Effect | Reference |
| Indecainide | 1-5 mg/kg (i.v.) | Anesthetized Dogs | Decreased cardiac contractility, likely due to Na+-channel-blocking activity. | [8] |
| 6 mg/kg (p.o.) | Conscious Dogs | Prolonged PR and QRS intervals. | [8] | |
| Verapamil | 250 µmol/L | Xenopus oocytes (expressing fKv1.4ΔN channels) | Reduced peak current amplitude and accelerated inactivation. | [15] |
| 0.4 µM and 2.0 µM | Guinea Pig LV cardiomyocyte models | Decreased APD by 25% and 35%, respectively. | [14] |
Table 2: Selected Experimental Data
Experimental Protocols
Assessing Sodium Channel Blockade via Whole-Cell Patch Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on the fast sodium current (INa) in isolated cardiac myocytes.
-
Cell Preparation: Isolate ventricular myocytes from a suitable animal model (e.g., rabbit, guinea pig) using enzymatic digestion.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Perfuse the cells with an external solution containing physiological ion concentrations, and use a pipette filled with an internal solution that mimics the intracellular environment.
-
Voltage Protocol:
-
Hold the cell membrane potential at a level where most sodium channels are in the resting state (e.g., -100 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -90 mV to +60 mV in 10 mV increments) to elicit the inward sodium current.
-
Record the peak inward current at each voltage step.
-
-
Drug Application: After obtaining baseline recordings, perfuse the cells with the external solution containing various concentrations of this compound.
-
Data Analysis: Compare the peak INa before and after drug application to determine the concentration-dependent block of the sodium channels. Calculate the IC50 value.
Assessing Calcium Channel Blockade via Calcium Imaging
This protocol measures the effect of Verapamil on intracellular calcium transients in response to depolarization.
-
Cell Preparation and Dye Loading: Culture cardiac myocytes on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a dye-containing solution.[16][17][18]
-
Imaging Setup: Use a fluorescence microscope equipped with a light source for excitation, appropriate filters, and a sensitive camera for detection.[18]
-
Experimental Procedure:
-
Mount the coverslip with the dye-loaded cells onto the microscope stage and perfuse with a physiological saline solution.
-
Induce depolarization and subsequent calcium influx by either electrical field stimulation or by applying a high-potassium solution.
-
Record the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.
-
-
Drug Application: After recording baseline calcium transients, perfuse the cells with a solution containing Verapamil.
-
Data Analysis: Compare the amplitude and kinetics of the calcium transients before and after the application of Verapamil to quantify the inhibitory effect on calcium influx.
Visualizing the Mechanisms and Workflows
References
- 1. CV Pharmacology | Vaughan-Williams Classification of Antiarrhythmic Drugs [cvpharmacology.com]
- 2. partone.litfl.com [partone.litfl.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Antiarrhythmic Classes: Complete Guide - Liv Hospital [int.livhospital.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 8. Indecainide: effects on arrhythmias, electrophysiology, and cardiovascular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of negative inotropic effects of class Ic antiarrhythmic agents: comparative study of the effects of flecainide and pilsicainide on intracellular calcium handling in dog ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 11. Effects of L-type calcium channel and human ether-a-go-go related gene blockers on the electrical activity of the human heart: a simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiology and pharmacology of cardiac arrhythmias. VI. Cardiac effects of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of the effects of antiarrhythmic drugs flecainide and verapamil on fKv1.4ΔN channel currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
Comparative Electrophysiology of Indecainide Hydrochloride: A Guide to Reproducibility of Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrophysiological properties of Indecainide Hydrochloride with other Class I antiarrhythmic agents. The information is compiled from published, peer-reviewed studies to assist researchers in evaluating the reproducibility of findings and understanding the nuanced effects of these compounds on cardiac electrophysiology.
Introduction to this compound's Electrophysiological Profile
This compound is classified as a Class IC antiarrhythmic agent. Its primary mechanism of action is the potent blockade of fast sodium channels (INa) in cardiac myocytes. This action leads to a significant depression of the maximum rate of depolarization of the action potential (Vmax) and a slowing of conduction velocity in atrial and ventricular muscle, as well as in the His-Purkinje system.[1] Published findings consistently demonstrate that Indecainide's effects are use-dependent, meaning the degree of sodium channel blockade intensifies with faster heart rates.[1]
Comparative Analysis of Electrophysiological Effects
The following table summarizes the quantitative electrophysiological effects of Indecainide and other representative Class I antiarrhythmic drugs from subclasses IA, IB, and IC. The data are primarily derived from in vitro studies on canine Purkinje fibers, a common and reproducible experimental model for assessing the electrophysiological properties of antiarrhythmic drugs. It is important to note that the magnitude of these effects can vary depending on the specific experimental conditions, including drug concentration and tissue stimulation frequency.
| Drug Class | Drug | Concentration | Vmax (Maximum Upstroke Velocity) | Action Potential Duration (APD) | Effective Refractory Period (ERP) |
| IC (Indecainide) | Indecainide | 1-3 µM | Decreased | Decreased | Decreased [1] |
| IA | Procainamide | 0.02-0.32 mM | Decreased | APD50 decreased, APD90 unchanged | Unchanged[2] |
| IA | Quinidine | 6-15 µM | Decreased (19-34%) | APD90 increased | Increased |
| IB | Lidocaine | 10 µM | No significant change or slight increase at therapeutic concentrations; decreased at toxic concentrations | Shortened | Shortened[3][4] |
| IB | Mexiletine | 2 µg/mL | Decreased (12% at 2 Hz) | Shortened | Shortened[5] |
| IC | Flecainide | 1 µg/mL | Decreased (18.6% in Purkinje fibers) | Shortened in Purkinje fibers | Shortened at lower concentrations, restored to control at higher concentrations[6] |
| IC | Propafenone | 0.1-1.0 µM | Decreased | APD50 shortened, APD90 unchanged | - |
Signaling Pathway of Class I Antiarrhythmic Drugs
The primary signaling pathway targeted by Class I antiarrhythmic drugs, including Indecainide, is the voltage-gated sodium channel in cardiac myocytes. The following diagram illustrates the mechanism of action.
Caption: Mechanism of action of Class I antiarrhythmic drugs.
Experimental Protocols
The reproducibility of findings on the electrophysiology of Indecainide and other antiarrhythmic drugs relies on standardized experimental protocols. The following outlines a typical methodology for in vitro studies using isolated cardiac Purkinje fibers.
4.1. Tissue Preparation
-
Hearts are excised from anesthetized dogs and immediately placed in cold, oxygenated Tyrode's solution.
-
Free-running Purkinje fibers are carefully dissected from the endocardial surface of the ventricles.
-
The dissected fibers are mounted in a tissue bath and superfused with oxygenated (95% O2, 5% CO2) Tyrode's solution maintained at 37°C.
4.2. Electrophysiological Recording
-
Standard glass microelectrodes filled with 3 M KCl are used to impale the Purkinje fibers.
-
Transmembrane action potentials are recorded using a high-input impedance amplifier.
-
The tissue is stimulated at a constant cycle length (e.g., 1000 ms) using bipolar silver electrodes.
-
After a stabilization period, baseline electrophysiological parameters are recorded, including:
-
Maximum upstroke velocity (Vmax)
-
Action potential amplitude (APA)
-
Resting membrane potential (RMP)
-
Action potential duration at 50% and 90% repolarization (APD50 and APD90)
-
Effective refractory period (ERP)
-
4.3. Drug Application and Data Analysis
-
This compound or other test compounds are added to the superfusate at desired concentrations.
-
Electrophysiological parameters are recorded at steady-state for each drug concentration.
-
Data are analyzed to determine the concentration-dependent effects of the drug on the measured parameters.
Experimental Workflow
The logical flow of a typical in vitro electrophysiological study to assess the effects of an antiarrhythmic drug is depicted in the following diagram.
Caption: Experimental workflow for in vitro electrophysiology.
Conclusion
The electrophysiological effects of this compound are well-characterized and consistent with its classification as a Class IC antiarrhythmic agent. Published data from in vitro studies, particularly those utilizing canine Purkinje fibers, provide a reproducible framework for understanding its mechanism of action and comparing its effects to other Class I drugs. This guide summarizes key quantitative data and methodologies to aid researchers in the design and interpretation of future studies in cardiac electrophysiology and drug development.
References
- 1. Electrophysiological studies of this compound, a new antiarrhythmic agent, in canine cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiologic interactions of procainamide and N-acetylprocainamide in isolated canine cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of lidocaine on the electrophysiological properties of ventricular muscle and purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of lidocaine on the electrophysiological properties of ventricular muscle and Purkinje fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological actions of mexiletine (Kö1173) on canine Purkinje fibres and ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of flecainide on the electrophysiologic properties of isolated canine and rabbit myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Guidelines for Indecainide Hydrochloride
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Indecainide Hydrochloride. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment. This compound is a potent, orally active Class I antiarrhythmic agent, and appropriate precautions must be taken to minimize exposure.[1]
Hazard and Exposure Data
| Quantitative Toxicity Data for this compound | |
| Acute Oral Toxicity (LD50) | |
| Mouse | 96 - 100 mg/kg[2] |
| Rat | 82 - 103 mg/kg[2] |
| Intravenous Toxicity | |
| Rat | 9 mg/kg (daily for 1 month) resulted in fatalities[1][2] |
| Dog | 4.5 mg/kg (daily for 1 month) resulted in fatalities[1][2] |
| Symptoms of Overdose | Nausea, vomiting, convulsions, hypotension, bradycardia, syncope, extreme widening of the QRS complex, widening of the QT interval, widening of the PR interval, ventricular tachycardia, AV nodal block, asystole, bundle branch block, cardiac failure, and cardiac arrest.[3] |
Note: No established Occupational Exposure Limits (OELs) for this compound have been identified. In the absence of specific limits, all handling should be conducted with the assumption that the compound is highly potent and that exposure should be minimized to the lowest reasonably achievable level.
Personal Protective Equipment (PPE) Protocol
Given the potency and toxicological profile of this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
Core PPE Requirements:
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Gloves must be changed immediately if contaminated, torn, or punctured, and at regular intervals during prolonged handling.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When there is a risk of splashes or aerosol generation, a full face shield or chemical splash goggles should be worn.
-
Lab Coat: A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs is mandatory. Reusable lab coats are not recommended for handling this compound.
-
Respiratory Protection: For procedures that may generate dust or aerosols (e.g., weighing, preparing solutions, cleaning spills), a NIOSH-approved N95 or higher-rated respirator is required. Fit testing of the respirator is essential to ensure a proper seal.
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize the risk of exposure.
Preparation and Weighing:
-
Designated Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a powder containment hood, to control the release of airborne particles.
-
Weighing Procedure: Use a containment balance enclosure or a ventilated balance safety enclosure when weighing the powder. If this is not available, perform the weighing in a chemical fume hood.
-
Spill Control: Have a spill kit readily available that is appropriate for chemical spills. The kit should include absorbent materials, appropriate cleaning agents, and waste disposal bags.
Solution Preparation:
-
Solvent Selection: Refer to the experimental protocol for the appropriate solvent.
-
Dissolving: Add the solvent to the this compound powder slowly to avoid splashing. If sonication is required, ensure the vessel is securely capped.
Experimental Procedures:
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the potential for exposure.
-
Avoid Contamination: Do not touch door handles, keyboards, or other surfaces with gloved hands. Remove the outer pair of gloves before leaving the immediate work area.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, weighing papers, and contaminated labware, must be considered hazardous waste.
-
Waste Containers: Collect all solid and liquid waste in clearly labeled, sealed, and leak-proof containers. The containers should be marked as "Hazardous Chemical Waste" and should specify "this compound."
-
Disposal Route: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.
-
Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated after use. Consult with your EHS office for appropriate decontamination procedures.
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
